2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Description
Properties
IUPAC Name |
5-benzyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-10-6-14-7-11(10)13(17)15(12)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASIKWRVUBLQPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)N(C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514016 | |
| Record name | 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86732-32-3 | |
| Record name | 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione: A Technical Overview of a Sparsely Characterized Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is a heterocyclic organic compound featuring a fused pyrrolidine dione core with a benzyl substituent. While the pyrrolo[3,4-c]pyrrole scaffold is a component of various biologically active molecules, specific research and detailed characterization of the 2-benzyl derivative remain notably limited in publicly accessible scientific literature. This technical guide consolidates the available physicochemical properties and contextualizes the compound within the broader family of pyrrole derivatives, highlighting the significant gaps in current knowledge, particularly concerning its biological activity.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that some of these values are predicted and await experimental verification.
| Property | Value | Source |
| CAS Number | 86732-32-3 | N/A |
| Molecular Formula | C₁₃H₁₄N₂O₂ | N/A |
| Molecular Weight | 230.26 g/mol | N/A |
| Predicted Density | 1.27 g/cm³ | N/A |
| Predicted Boiling Point | 459.94 °C at 760 mmHg | N/A |
| Predicted Flash Point | 232.0 °C | N/A |
Spectral Data: Detailed NMR, IR, and mass spectrometry data for this compound are not published in peer-reviewed journals. Such data would be essential for unambiguous structural confirmation and purity assessment.
Synthesis and Experimental Protocols
A specific, detailed, and validated experimental protocol for the synthesis of this compound is not available in the scientific literature. However, general synthetic strategies for related pyrrolo[3,4-c]pyrrole-1,3-diones can be inferred from the broader chemical literature. One plausible approach involves the reaction of a suitably substituted maleimide with an azomethine ylide precursor.
General Synthetic Workflow (Hypothetical)
The following diagram illustrates a generalized, hypothetical workflow for the synthesis of such compounds, which would require experimental validation and optimization for this specific molecule.
Caption: A generalized, hypothetical workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
A critical gap in the current scientific literature is the absence of any reported biological activity or pharmacological studies for this compound. While the broader class of pyrrolo[3,4-c]pyrrole and pyrrolo[3,4-c]pyridine derivatives has been investigated for a range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and CNS modulators, no such data is available for this specific compound.
Consequently, it is not possible to provide a diagram of any signaling pathways associated with this compound. Any depiction of a signaling pathway would be purely speculative and not based on scientific evidence for this molecule.
Context from Related Compounds
To provide some context, derivatives of the pyrrolo[3,4-c]pyridine scaffold have been explored for their potential as analgesic and sedative agents.[1][2][3] Other related pyrrole-containing compounds have been investigated for anticancer and antiviral activities.[4][5][6][7][8][9][10][11][12][13][14] These findings suggest that the core scaffold is of interest in medicinal chemistry, but it is crucial to emphasize that the biological effects are highly dependent on the specific substituents and the overall molecular architecture. The activity of these related compounds cannot be directly extrapolated to this compound without experimental validation.
Future Research Directions
The significant lack of data for this compound presents several opportunities for future research. A logical progression of investigation is outlined below.
Caption: A proposed workflow for the future investigation of this compound.
Conclusion
This compound remains a poorly characterized molecule. While its core structure is of interest within medicinal chemistry, the absence of detailed experimental data, particularly regarding its synthesis and biological activity, precludes a comprehensive understanding of its properties and potential applications. Further foundational research is required to elucidate the chemical and biological profile of this compound.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioresearch of New 1 H-pyrrolo[3,4-c]pyridine-1,3(2 H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Antiviral Activity, and Structure-Activity Relationship of 1,3-Benzodioxolyl Pyrrole-Based Entry Inhibitors Targeting the Phe43 Cavity in HIV-1 gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione and its Analogs
CAS Number: 86732-32-3 Molecular Formula: C₁₃H₁₄N₂O₂ Molecular Weight: 230.27 g/mol
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione and the broader class of pyrrolo[3,4-c]pyrrole-1,3-dione derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
This compound is a solid compound with the following predicted physicochemical properties.
| Property | Value | Source |
| Density | 1.27 g/cm³ | ChemSrc[1] |
| Boiling Point | 459.941 °C at 760 mmHg | ChemSrc[1] |
| Flash Point | 231.965 °C | ChemSrc[1] |
| Water Solubility | Slightly soluble | Hoffman Fine Chemicals[2] |
| LogP | 0.65770 | ChemSrc[1] |
Biological and Pharmacological Activities of the Pyrrolo[3,4-c]pyrrole Scaffold
While specific biological data for this compound is not extensively available in the public domain, the core pyrrolo[3,4-c]pyrrole-1,3-dione scaffold is a key pharmacophore in a variety of biologically active compounds. Research has demonstrated that derivatives of this and the related pyrrolo[3,4-c]pyridine-1,3-dione scaffold exhibit a range of pharmacological activities.
Analgesic and Sedative Activity
Derivatives of the closely related 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been extensively studied for their analgesic and sedative properties. These compounds have shown significant activity in preclinical models of pain and sedation.
A study on a series of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones demonstrated potent analgesic effects in both the "hot plate" and "writhing" tests in mice. Several tested imides were found to be more active than aspirin in the writhing test, with some exhibiting potency comparable to morphine.[1] Furthermore, these compounds were observed to inhibit locomotor activity and prolong thiopental-induced sleep, indicating sedative properties.[1]
| Compound/Test | ED₅₀ (mg/kg) | Activity Compared to Standard |
| Imide 9 (Writhing Test) | 3.25 | Similar to Morphine (ED₅₀ = 2.44 mg/kg) |
| Imide 11 (Writhing Test) | 3.67 | Similar to Morphine (ED₅₀ = 2.44 mg/kg) |
| Aspirin (Writhing Test) | 39.15 | Reference |
Antimycobacterial and Antitumor Activities
The pyrrolo[3,4-c]pyridine-1,3-dione scaffold has also been investigated for its potential in treating infectious diseases and cancer. Certain derivatives have demonstrated antimycobacterial activity. For instance, a series of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione derivatives were synthesized and evaluated for their in vitro antitumor activity, with some compounds showing IC₅₀ values in the range of 19–29 µg/mL.[3]
Experimental Protocols
General Synthesis of Pyrrolo[3,4-c]pyrrole-1,3-dione Derivatives
The synthesis of the pyrrolo[3,4-c]pyrrole-1,3-dione core often involves the cycloaddition of an azomethine ylide with a suitable dipolarophile. A general workflow for the synthesis is depicted below.
Caption: General workflow for the synthesis of pyrrolo-fused heterocycles.
A representative synthetic procedure for a related pyrrolo[3,4-c]quinoline-1,3-dione involves the reaction of isatin, diketene, and a primary amine in the presence of a promoter like pyrazole.[4] The reactants are typically heated in a suitable solvent, and the resulting product is then isolated and purified.
In Vivo Analgesic Activity Assessment
Writhing Test:
-
Male albino mice are used.
-
The test compounds, dissolved in a suitable vehicle (e.g., 0.5% methylcellulose), are administered intraperitoneally (i.p.).
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce writhing.
-
The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes).
-
The percentage of protection against writhing is calculated by comparing the number of writhes in the treated group to a control group.
-
The ED₅₀ (the dose that produces 50% of the maximal effect) is determined.[1]
Hot Plate Test:
-
Mice are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
The latency to a pain response (e.g., licking of the hind paw or jumping) is recorded.
-
A cut-off time is established to prevent tissue damage.
-
The test compounds are administered, and the latency is measured at various time points post-administration.
-
An increase in the latency period compared to the control group indicates an analgesic effect.[1]
Structure-Activity Relationships and Future Directions
The biological activity of pyrrolo[3,4-c]pyrrole and pyrrolo[3,4-c]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. For instance, in the case of analgesic 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, the type of substituent at the 2-position of the pyridine ring and the nature of the linker connecting to an arylamine moiety significantly influence the potency.[1]
The benzyl group in this compound suggests that this compound may have been synthesized as part of a library to explore the impact of a lipophilic, aromatic substituent at the nitrogen atom of the pyrrolidine ring. Further research is warranted to elucidate the specific biological targets and pharmacological profile of this particular compound. The existing body of literature on related scaffolds provides a strong rationale for investigating its potential as a modulator of the central nervous system or as an anticancer or antimicrobial agent.
The following diagram illustrates the logical relationship in the drug discovery process for this class of compounds.
References
- 1. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione: A Review of a Promising Scaffold
Researchers, scientists, and drug development professionals are increasingly interested in the therapeutic potential of novel heterocyclic compounds. Among these, the pyrrolo[3,4-c]pyrrole scaffold has emerged as a versatile backbone for the development of new bioactive agents. This technical guide focuses on 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, providing an in-depth analysis of the available scientific literature concerning its potential mechanism of action and the broader biological activities of its structural analogs.
While specific detailed studies on the mechanism of action for this compound are not extensively available in the public domain, an examination of closely related compounds provides significant insights into its potential biological targets and therapeutic applications. The core structure, a tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, is a recurring motif in compounds with diverse pharmacological profiles.
The Broader Context: Biological Activities of Pyrrolo[3,4-c]pyrrole and Pyrrolo[3,4-c]pyridine Derivatives
The pyrrolo[3,4-c]pyrrole and the related pyrrolo[3,4-c]pyridine scaffolds are present in a variety of compounds that have been investigated for numerous therapeutic effects. These derivatives have demonstrated a wide spectrum of pharmacological properties, indicating that this structural class can interact with multiple biological targets.[1][2] Documented activities include:
-
Analgesic and Sedative Effects: Certain derivatives have been studied for their effects on the central nervous system.[2]
-
Antitumor Activity: Various compounds based on these scaffolds have been screened for their potential in cancer therapy.[1]
-
Antimicrobial and Antiviral Properties: The pyrrole ring is a key component in many compounds with demonstrated antibacterial and antiviral activities.[1][3]
-
Metabolic Disease Modulation: Some derivatives have been explored for their potential in treating conditions like diabetes.[1]
Insights from Structurally Related Compounds
Specific analogs of this compound offer more direct clues to its potential mechanism of action.
CCR5 Antagonism
One of the most closely related compounds for which a specific target has been identified is 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione . This molecule has been described as a C-C chemokine receptor type 5 (CCR5) antagonist.[4] CCR5 is a crucial co-receptor for the entry of the most common strains of HIV into host cells. Antagonism of this receptor is a validated strategy for the treatment of HIV infection.
Logical Relationship: From Analog to Potential Target
Caption: Structural similarity suggests a potential mechanism.
Cyclooxygenase (COX) Inhibition
Another series of related compounds, N-substituted 3,4-pyrroledicarboximides , which share the core pyrrolo[3,4-c]pyrrole structure, have been investigated as potential anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[5] Specifically, derivatives have shown inhibitory activity against both COX-1 and COX-2.[5] These enzymes are key mediators of inflammation and pain.
Experimental Workflow: Screening for COX Inhibition
Caption: A potential workflow to test for COX inhibition.
Future Directions and Experimental Protocols
Given the lack of direct evidence for the mechanism of action of this compound, further research is warranted. Based on the activities of its analogs, two primary avenues of investigation are proposed.
Protocol 1: CCR5 Receptor Binding and Functional Assays
To investigate the potential for CCR5 antagonism, a series of established assays can be employed.
1. Radioligand Binding Assay:
-
Objective: To determine the affinity of the test compound for the CCR5 receptor.
-
Methodology:
-
Prepare cell membranes from a cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293 cells).
-
Incubate the membranes with a known radiolabeled CCR5 ligand (e.g., [125I]MIP-1α) in the presence of varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using a gamma counter.
-
Calculate the inhibition constant (Ki) from the IC50 value determined from the concentration-response curve.
-
2. Chemotaxis Assay:
-
Objective: To assess the functional antagonist activity of the compound by measuring its ability to block ligand-induced cell migration.
-
Methodology:
-
Use a CCR5-expressing cell line (e.g., L1.2-CCR5 cells) or primary human PBMCs.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Place the cells in the upper chamber of a Transwell plate.
-
Add a CCR5 ligand (e.g., RANTES/CCL5) to the lower chamber to act as a chemoattractant.
-
Incubate to allow cell migration through the porous membrane.
-
Quantify the number of migrated cells in the lower chamber using a cell counter or a viability assay (e.g., Calcein AM).
-
Determine the IC50 for the inhibition of chemotaxis.
-
Protocol 2: COX Enzyme Inhibition Assays
To evaluate the compound as a potential anti-inflammatory agent, its inhibitory activity against COX-1 and COX-2 can be measured.
1. COX-1/COX-2 Colorimetric Inhibitor Screening Assay:
-
Objective: To determine the potency and selectivity of the compound for inhibiting COX-1 and COX-2.
-
Methodology:
-
Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
In a 96-well plate, add the appropriate enzyme, heme, and the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
The reaction produces PGG2, which is then reduced, and the subsequent colorimetric reaction is measured using a plate reader at a specific wavelength (e.g., 590 nm).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity (Selectivity Index = IC50(COX-2)/IC50(COX-1)).
-
Summary and Conclusion
While the precise mechanism of action for this compound remains to be definitively elucidated, the existing literature on its structural analogs provides compelling directions for future research. The documented activities of related compounds suggest that it may function as a CCR5 antagonist or a COX inhibitor. The experimental protocols outlined above provide a clear roadmap for researchers to investigate these possibilities. The versatility of the pyrrolo[3,4-c]pyrrole scaffold indicates that this compound is a compound of significant interest for drug discovery, warranting further detailed investigation to unlock its full therapeutic potential.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS#: 165893-99-2 [amp.chemicalbook.com]
- 5. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Pyrrolo[3,4-c]pyrrole-1,3-dione and Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Scope: Comprehensive literature searches for the biological activity of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives yielded limited specific data. One notable finding identified a derivative, 2,5-Dibenzyl-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, as a CCR5 antagonist. Due to the scarcity of detailed biological data for this specific scaffold, this guide focuses on the more extensively studied and closely related analogues: pyrrolo[3,4-c]pyrrole-1,3-dione and pyrrolo[3,4-c]pyridine-1,3-dione derivatives . These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and analgesic properties, making them promising scaffolds in drug discovery.
Anticancer Activity
Derivatives of the pyrrolo[3,4-c]pyridine-1,3-dione scaffold have shown notable cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of critical cellular signaling pathways.
Quantitative Anticancer Activity Data
| Compound Class | Specific Derivative/Modification | Cancer Cell Line(s) | Activity Metric | Value | Reference |
| 6-Phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione | Mannich bases (20g–s) | Not specified | IC50 | 19–29 µg/mL | [1] |
| Pyrrolo[3,4-c]pyridine-1,3-dione | 3,5-bis(4-fluorobenzylidene)-1-(1,1,3,3-tetramethyl-1,2-dihydropyrrolo[3,4-c]pyridin-6-yl)piperidin-4-on N-oxide | Ovarian and Breast Cancer | Cytotoxicity | Moderate against ovarian, limited against breast | [1] |
| Pyrrolo[3,4-c]pyridine-3,6-dione | 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl] derivative with 5,6-dimethoxypyridin-3-yl at position 6 | THP-1 (monocyte) | IC50 (MCP-1 induced chemotaxis) | 270 nM | [1] |
| Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) | - | A549 (Lung), HeLa (Cervical) | IC50 | 19.94 ± 1.23 µg/ml (A549), 16.73 ± 1.78 µg/ml (HeLa) | [2] |
| Pyrrolo[3',4':3,4]cyclohepta[1,2-d][3][4]oxazole | Compound 3z | VL51 (Lymphoma) | IC50 | 0.10 µM | [5][6] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to evaluate cell metabolic activity, which reflects cell viability and proliferation.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[4]
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for the 2-benzyl derivative are not detailed, related pyrrole compounds have been shown to target key cancer-related pathways. For instance, some pyrrolo[3,4-c]pyridine derivatives act as inhibitors of Phosphoinositide 3-kinases (PI3Ks) . PI3Ks are crucial enzymes in cellular signaling, controlling processes like cell growth, proliferation, and survival. Their inhibition is a validated strategy in anticancer therapy.[1]
Another identified mechanism for a related compound, PPDHMP, involves the down-regulation of cyclin-D1, CDK-2, and anti-apoptotic Bcl-2 family proteins (Bcl-2 and Bcl-xL) . This compound also activates caspase-9 and -3 , leading to the cleavage of PARP, which are key events in the induction of apoptosis. Furthermore, it was observed to arrest the cell cycle at the G1 phase.[2]
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of pyrrolo[3',4':3,4]cyclohepta[1,2-d][1,2]oxazoles as promising new candidates for the treatment of lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of pyrrolo[3’,4’:3,4]cyclohepta[1,2-d][1,2]oxazoles as promising new candidates for the treatment of lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Versatile Scaffold: A Technical Guide to the Pyrrolo[3,4-c]pyrrole-1,3-dione Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[3,4-c]pyrrole-1,3-dione core, a lesser-known isomer of the vibrant diketopyrrolopyrrole (DPP) pigments, has steadily emerged as a heterocyclic scaffold of significant interest in materials science and medicinal chemistry. Its unique electronic and structural properties make it a valuable building block for novel organic semiconductors and a promising pharmacophore in the design of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of the pyrrolo[3,4-c]pyrrole-1,3-dione core, offering a comprehensive resource for researchers in the field.
Historical Discovery
While the discovery of the isomeric pyrrolo[3,4-c]pyrrole-1,4-dione (a key component of DPP pigments) is well-documented to have occurred in 1974, the genesis of the 1,3-dione isomer is more nuanced. The earliest documented synthesis of the unsubstituted pyrrolo[3,4-c]pyrrole-1,3-dione core appears to be detailed in a German patent, DE 2925215A1, filed in 1980. This foundational work laid the groundwork for the subsequent exploration of this heterocyclic system. More recent studies, such as the work by Guo et al. in 2014 on polymer semiconductors, have refined and built upon these early synthetic methodologies, bringing the 1,3-dione isomer to the forefront of modern chemical research.
Synthetic Protocols
The synthesis of the pyrrolo[3,4-c]pyrrole-1,3-dione core typically involves a multi-step process commencing with the formation of a pyrrole-3,4-dicarboxylic acid intermediate. The following protocols are based on established literature procedures.
Key Experimental Protocols
1. Synthesis of 1H-Pyrrole-3,4-dicarboxylic acid:
A common route to this crucial intermediate involves the reaction of a suitable starting material that can generate the pyrrole ring with two carboxylic acid functionalities at the 3 and 4 positions.
-
Reaction: The synthesis can be achieved through various methods, including the reaction of diethyl 1,4-diformylsuccinate with an amino acid ester, followed by hydrolysis.
-
Reagents and Conditions:
-
Diethyl 1,4-diformylsuccinate
-
Glycine ethyl ester hydrochloride
-
Sodium acetate
-
Ethanol, Reflux
-
Subsequent hydrolysis with sodium hydroxide followed by acidification with hydrochloric acid.
-
-
Purification: The resulting dicarboxylic acid is typically purified by recrystallization from water or an alcohol/water mixture.
2. Synthesis of Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione:
The formation of the fused dione structure is achieved through the reaction of the dicarboxylic acid with an ammonia source, leading to the formation of the imide rings.
-
Reaction: 1H-Pyrrole-3,4-dicarboxylic acid is reacted with urea at elevated temperatures.
-
Reagents and Conditions:
-
1H-Pyrrole-3,4-dicarboxylic acid
-
Urea
-
Heating at 180-200 °C
-
-
Purification: The crude product can be purified by sublimation or recrystallization from a high-boiling point solvent.
Structural Characterization and Data
The confirmation of the pyrrolo[3,4-c]pyrrole-1,3-dione core structure relies on a combination of spectroscopic and analytical techniques.
| Parameter | Description | Typical Values |
| Molecular Formula | C₆H₄N₂O₂ | - |
| Molecular Weight | 136.11 g/mol | - |
| Appearance | Off-white to pale yellow solid | - |
| ¹H NMR (DMSO-d₆) | Chemical shifts (δ) in ppm | ~11.5 (br s, 2H, NH), ~7.5 (s, 2H, CH) |
| ¹³C NMR (DMSO-d₆) | Chemical shifts (δ) in ppm | ~165 (C=O), ~125 (C-C), ~120 (C-H) |
| IR (KBr) | Wavenumbers (cm⁻¹) | ~3200 (N-H stretch), ~1750, ~1700 (C=O stretch) |
| Mass Spectrometry | m/z | [M+H]⁺ at 137.03 |
Biological Significance and Potential Applications
While research into the specific biological activities of the unsubstituted pyrrolo[3,4-c]pyrrole-1,3-dione core is ongoing, studies on its derivatives, particularly the closely related pyrrolo[3,4-c]pyridine and pyrrolo[3,4-c]quinoline-1,3-diones, have revealed a broad spectrum of pharmacological potential. These findings suggest that the core scaffold is a valuable starting point for the development of new therapeutic agents.
Observed activities in derivatives include:
-
Analgesic and Sedative Effects : Derivatives of pyrrolo[3,4-c]pyridine-1,3-dione have shown significant pain-relieving and calming properties in preclinical studies.
-
Antidiabetic Properties : Certain derivatives have been found to exhibit glucose-lowering effects, indicating potential for the treatment of diabetes.
-
Anticancer Activity : The pyrrolo[3,4-c]quinoline-1,3-dione scaffold has been investigated for its potential as an anticancer agent, with some derivatives showing promising activity against various cancer cell lines.
The diverse biological activities of its analogs suggest that the pyrrolo[3,4-c]pyrrole-1,3-dione core may interact with various biological targets. The development of derivatives allows for the fine-tuning of these interactions to achieve desired therapeutic outcomes.
Conclusion
The pyrrolo[3,4-c]pyrrole-1,3-dione core represents a versatile and increasingly important heterocyclic scaffold. From its early discovery to its current applications in advanced materials and medicinal chemistry, this unique structure continues to offer exciting opportunities for innovation. This guide provides a foundational understanding for researchers looking to explore the potential of this promising chemical entity in their own work.
In-depth Technical Guide: 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione and its Therapeutic Potential
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
The pyrrolo[3,4-c]pyrrole-1,3-dione scaffold is a compelling heterocyclic structure that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic framework serves as a valuable template for the design of diverse bioactive molecules. This guide focuses on a specific derivative, 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, exploring its potential therapeutic applications based on the biological activities observed in structurally related compounds. While direct, extensive research on this specific molecule is limited in publicly available literature, its identity as a key intermediate suggests its role in the synthesis of potent enzyme inhibitors and receptor modulators.[1] This document will, therefore, extrapolate potential applications and mechanisms based on studies of the broader class of pyrrolo[3,4-c]pyrrole and pyrrolo[3,4-c]pyridine derivatives.
The general class of compounds built upon the pyrrolo[3,4-c]pyridine-1,3-dione core has demonstrated a wide spectrum of pharmacological activities, including analgesic, sedative, anti-inflammatory, antidiabetic, antimycobacterial, antiviral, and antitumor effects.[2][3][4] This suggests that strategic modifications of this scaffold, such as the addition of a benzyl group at the 2-position, could yield compounds with significant therapeutic value.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound could be investigated for the following therapeutic areas:
Anti-inflammatory Activity
A significant body of research points to the anti-inflammatory potential of N-substituted pyrrolo[3,4-c]pyrrole derivatives through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: COX Inhibition
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.
Structurally similar pyrrolo[3,4-c]pyrrole Mannich bases have been synthesized and evaluated for their COX-1 and COX-2 inhibitory activities.[5] Molecular docking studies of these compounds have elucidated their binding modes within the active sites of COX enzymes, providing a rationale for their inhibitory effects. The dione moiety and the aromatic rings are crucial for this activity.
-
Logical Relationship: From Scaffold to COX Inhibition
Caption: Logical progression from the core chemical structure to its potential anti-inflammatory effect.
Central Nervous System (CNS) Activity
Derivatives of the closely related pyrrolo[3,4-c]pyridine-1,3-dione scaffold have been extensively studied for their effects on the central nervous system, particularly for their analgesic and sedative properties.
Several studies have confirmed the analgesic activity of these compounds in various animal models, such as the "hot plate" and "writhing" tests.[6][7] The sedative effects have been demonstrated by the significant suppression of spontaneous locomotor activity in mice.[3] The exact mechanisms for these CNS activities are still under investigation, but they represent a promising avenue for the development of novel non-opioid analgesics and sedatives.
Synthesis and Experimental Protocols
General Synthetic Approach
The synthesis of N-substituted pyrrolo[3,4-c]pyrrole-1,3-diones often involves a multi-step process. A plausible synthetic workflow is outlined below.
-
Experimental Workflow: General Synthesis
Caption: A generalized workflow for the synthesis of the target compound.
Experimental Protocol for COX Inhibition Assay
The following is a generalized protocol for evaluating the COX-1 and COX-2 inhibitory activity of a test compound, based on methods used for similar molecules.
Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in DMSO
-
Colorimetric COX inhibitor screening assay kit
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Compound Dilution: Prepare a series of dilutions of the test compound in the assay buffer.
-
Assay Reaction:
-
Add the assay buffer, heme, and the enzyme to the wells of a microplate.
-
Add the diluted test compound or a known inhibitor (positive control) to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
-
Detection:
-
After a further incubation period, add a colorimetric substrate that reacts with the prostaglandin G2 produced by the COX enzymes.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Quantitative Data
As previously stated, specific quantitative data for this compound is not available in the reviewed literature. However, for context, the following table summarizes representative data for related pyrrolo[3,4-c]pyridine-1,3-dione derivatives with analgesic and sedative activity.
| Compound ID | Analgesic Activity (Writhing Test, ED50 mg/kg) | Sedative Activity (Locomotor, ED50 mg/kg) | Acute Toxicity (LD50 mg/kg) |
| Compound 32 | Not Reported | 12.03 | >2000 |
| Compound 34a | 0.78 | Not Reported | Not Reported |
| Compound 34c | <0.78 | Not Reported | Not Reported |
Data extracted from studies on pyrrolo[3,4-c]pyridine derivatives.[3]
Signaling Pathways
The primary signaling pathway implicated for the anti-inflammatory effects of this class of compounds is the arachidonic acid pathway, through the inhibition of COX enzymes.
-
Signaling Pathway: COX Inhibition in Inflammation
Caption: Inhibition of the arachidonic acid pathway by the target compound.
Conclusion
While direct experimental evidence for the therapeutic applications of this compound is currently lacking in the public domain, the extensive research on the broader classes of pyrrolo[3,4-c]pyrrole and pyrrolo[3,4-c]pyridine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for future research appear to be in the areas of anti-inflammatory and central nervous system disorders. Further studies are warranted to synthesize this specific compound, evaluate its biological activity in relevant in vitro and in vivo models, and elucidate its precise mechanism of action. The information presented in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.
References
- 1. Cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione [myskinrecipes.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioresearch of New 1 H-pyrrolo[3,4-c]pyridine-1,3(2 H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
Substituted Pyrrolo[3,4-c]pyrroles: A Comprehensive Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,4-c]pyrrole core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic and structural features have enabled the development of a diverse range of biologically active compounds. This in-depth technical guide provides a comprehensive review of substituted pyrrolo[3,4-c]pyrroles, focusing on their synthesis, biological activities, and therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Core Synthesis Strategies
The synthesis of the pyrrolo[3,4-c]pyrrole scaffold and its derivatives can be broadly categorized into several key strategies. The most common approaches involve the construction of the bicyclic system from acyclic precursors or the modification of an existing pyrrole ring.
A prevalent method for the synthesis of 1,4-diketo-pyrrolo[3,4-c]pyrroles (DPPs) involves the reaction of a succinate derivative with an aromatic nitrile in the presence of a strong base. This approach allows for the introduction of various substituents at the 3- and 6-positions of the DPP core. N-alkylation or N-arylation of the resulting DPP scaffold can then be achieved to further diversify the chemical space.
Another versatile method is the multicomponent reaction approach, which allows for the rapid assembly of complex pyrrolo[3,4-c]pyrrole derivatives from simple starting materials in a single step. For instance, a one-pot, three-component condensation of a pyrrolo[3,4-c]pyrrole scaffold with secondary amines and formaldehyde can yield a library of N-substituted 3,4-pyrroledicarboximides.
Biological Activities and Therapeutic Targets
Substituted pyrrolo[3,4-c]pyrroles have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of pyrrolo[3,4-c]pyrrole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms of action. One of the key mechanisms is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.
Several pyrrolo[3,4-c]pyrrole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and FMS-like tyrosine kinase 3 (FLT3), as well as non-receptor tyrosine kinases like Spleen Tyrosine Kinase (Syk). By blocking the signaling pathways mediated by these kinases, these compounds can effectively inhibit tumor angiogenesis and cell proliferation.
Furthermore, some derivatives have shown inhibitory activity against the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical pathway that is often dysregulated in cancer.
Anti-inflammatory Activity
The anti-inflammatory properties of substituted pyrrolo[3,4-c]pyrroles have also been extensively investigated. A notable mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are key enzymes in the biosynthesis of prostaglandins, mediators of inflammation and pain.
Other Biological Activities
Beyond cancer and inflammation, substituted pyrrolo[3,4-c]pyrroles have shown promise in other therapeutic areas, including:
-
Antidiabetic activity
-
Antimycobacterial activity
-
Antiviral activity
-
Analgesic and sedative effects
Data Presentation: Quantitative Analysis of Biological Activity
The following tables summarize the quantitative biological activity data for a selection of substituted pyrrolo[3,4-c]pyrrole derivatives from the literature.
Table 1: Anticancer Activity of Substituted Pyrrolo[3,4-c]pyrrole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-methyl-6-phenyl-pyrrolo[3,4-c]pyridine-1,3-dione derivative | Ovarian Cancer | 19-29 µg/mL | [1] |
| 2 | 7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivative | HIV-1 Infected Cells | 6-22 | [1] |
| 3 | Marinopyrrole A | HCT-116 (Colon) | 9.0 | [2] |
| 4 | Marinopyrrole B | HCT-116 (Colon) | 5.3 µg/mL | [2] |
| 5 | Marinopyrrole C | HCT-116 (Colon) | 0.39 | [2] |
| 6 | Pyrrolomycin C | HCT-116 (Colon) | 0.8 | [2] |
| 7 | Pyrrolomycin C | MCF7 (Breast) | 1.5 | [2] |
| 8 | Pyrrolomycin F-series | HCT-116 (Colon) | 0.35-1.21 | [2] |
| 9 | Pyrrolomycin F-series | MCF7 (Breast) | 0.35-1.21 | [2] |
Table 2: Kinase Inhibitory Activity of Substituted Pyrrolo[3,4-c]pyrrole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 10 | Lck | <10 | [3] |
| 11 | FMS Kinase | 30 | [4] |
| 12 | FMS Kinase | 60 | [4] |
| 13 | VEGFR-2 | low nanomolar | [5] |
Table 3: Anti-inflammatory Activity of Substituted Pyrrolo[3,4-c]pyrrole Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| 14 | COX-1 | Varies | [6] |
| 15 | COX-2 | Varies | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers working with substituted pyrrolo[3,4-c]pyrroles.
General Procedure for the Synthesis of N-Substituted 3,4-Pyrroledicarboximides
A mixture of the appropriate pyrrolo[3,4-c]pyrrole scaffold (1a-c, 1 mmol), a secondary amine (1 mmol), and an excess of formaldehyde solution (37% in H2O, 1.5 mmol) in ethanol (10 mL) is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the desired N-substituted 3,4-pyrroledicarboximide. The crude product can be further purified by recrystallization from ethanol.[6]
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
The ability of the synthesized compounds to inhibit ovine COX-1 and human recombinant COX-2 is determined using a colorimetric COX inhibitor screening assay kit according to the manufacturer's instructions. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC50 values are calculated from the concentration-inhibition response curves.[6]
General Procedure for Anticancer Screening (In Vitro Cytotoxicity)
Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a key target for many anticancer agents, including some substituted pyrrolo[3,4-c]pyrrole derivatives.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflows
The diagram below outlines a typical workflow for the discovery and preclinical development of novel kinase inhibitors based on the pyrrolo[3,4-c]pyrrole scaffold.
Caption: Drug discovery workflow for kinase inhibitors.
Logical Relationships
The following diagram illustrates the logical relationship between the chemical structure of substituted pyrrolo[3,4-c]pyrroles and their observed biological activity, a fundamental concept in medicinal chemistry.
Caption: Structure-Activity Relationship (SAR) logic.
References
- 1. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives [mdpi.com]
- 3. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ [mdpi.com]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of N-benzyl substituted pyrrolopyrroles
An In-depth Technical Guide to the Physicochemical Properties of N-Benzyl Substituted Pyrrolopyrroles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of N-benzyl substituted pyrrolopyrroles and related fused pyrrole systems. Due to the limited availability of a complete, homologous dataset for a single N-benzyl pyrrolopyrrole series in public literature, this document synthesizes data from various N-benzyl substituted heterocyclic compounds to illustrate key principles. It covers essential properties including spectroscopic characteristics, thermal stability, solubility, and lipophilicity. Detailed experimental protocols for determining these properties are provided, alongside visualizations of experimental workflows and relevant biological pathways to offer a practical guide for researchers in medicinal chemistry and drug development.
Introduction to N-Benzyl Substituted Pyrrolopyrroles
Pyrrolopyrroles, bicyclic aromatic heterocycles containing two fused pyrrole rings (e.g., pyrrolo[3,2-b]pyrrole), represent a class of privileged scaffolds in medicinal chemistry and materials science.[1] The introduction of an N-benzyl group is a common strategy in drug design to modulate physicochemical properties, influence ligand-receptor interactions, and improve pharmacokinetic profiles. The benzyl group can be readily substituted, allowing for fine-tuning of properties such as lipophilicity and solubility, which are critical for a compound's journey from the lab to clinical application.[2] Understanding these properties is paramount for predicting a molecule's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Core Physicochemical Properties
Spectroscopic Properties
Structural elucidation of novel compounds relies heavily on spectroscopic methods. NMR (¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental techniques.
-
¹H NMR: Provides information on the proton environment. In N-benzyl derivatives, characteristic signals include the benzylic protons (CH₂) typically appearing around 2.9-5.5 ppm, and aromatic protons from both the benzyl group and the heterocyclic core.
-
¹³C NMR: Characterizes the carbon skeleton of the molecule.
-
IR Spectroscopy: Identifies key functional groups. The C=N stretching frequency in related fused pyrimidines is often observed around 1640 cm⁻¹.
-
Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the synthesized compounds.
Table 1: Spectroscopic and Physical Data for Representative N-Benzyl Fused Pyrroles
| Compound Name | Molecular Formula | M.P. (°C) | Key Spectral Data | Reference |
|---|---|---|---|---|
| N¹-benzyl-2,5,6-trimethyl-pyrrolo[2,3-d]-1,3-oxazin-4(H)one | C₁₆H₁₆N₂O₂ | 139 | IR (KBr): Not specified. ¹H NMR (CDCl₃): Not specified in abstract. | |
| N-benzyl-2-imino-3-(o-aminophenyl)-4,5-dimethylpyrrole | C₂₂H₂₀N₄ | 195 | IR (KBr): 1640 cm⁻¹ (C=N). ¹H NMR (CDCl₃): 6.8 (s, 8H, ArH), 4.3 (s, 2H, NH), 4.8 (d, 2H, NH₂), 2.9 (s, 2H, CH₂-Ph). |
| 1H-Pyrrolo[2,3-b]pyridine, 7-(3,4-dichlorophenyl)-N-(pyridin-4-ylmethyl) | C₂₁H₁₆Cl₂N₄O | 181-183 | ¹H NMR (400 MHz, DMSO-d₆) δ: 12.35 (s, 1H), 8.84 (t, J = 6.0 Hz, 1H), 8.52 (d, J = 5.8 Hz, 2H), 8.35 (d, J = 2.4 Hz, 1H), 8.21 (dd, J = 8.7, 2.4 Hz, 1H), 8.16 (dd, J = 7.9, 1.8 Hz, 1H), 7.82 (d, J = 8.7 Hz, 1H), 7.30 (d, J = 5.9 Hz, 2H), 7.08 (dd, J = 7.9, 4.8 Hz, 1H), 6.94 (s, 1H), 4.54 (d, J = 6.0 Hz, 2H). |[3] |
Solubility and Lipophilicity
Solubility and lipophilicity are foundational to drug action, governing both permeability across biological membranes and dissolution.
-
Aqueous Solubility: The ability of a compound to dissolve in water is crucial for administration and distribution in the body.
-
Lipophilicity (logP/logD): The partition coefficient (P) measures a compound's distribution between an organic (n-octanol) and an aqueous phase.[4] It is commonly expressed as its logarithm, logP. A positive logP indicates higher lipophilicity (more soluble in oil), while a negative value indicates higher hydrophilicity (more soluble in water).[4][5] The distribution coefficient (logD) is the log of the partition coefficient at a specific pH, accounting for ionizable species.[6]
Table 2: Computed Lipophilicity and Molecular Properties of Pyrrolopyrrole Scaffolds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Computed) | H-Bond Donor Count | H-Bond Acceptor Count | Reference |
|---|---|---|---|---|---|---|
| Pyrrolo[3,2-b]pyrrole | C₆H₄N₂ | 104.11 | 0.2 | 0 | 2 | [1] |
| 1H-Pyrrolo[2,3-b]pyridine | C₇H₆N₂ | 118.14 | 1.8 | 1 | 2 | [7] |
| 3-Benzyl-1H-pyrrolo[2,3-b]pyridine | C₁₄H₁₂N₂ | 208.26 | 3.2 | 1 | 2 |[8] |
Experimental Methodologies
Detailed and reproducible protocols are essential for the accurate determination of physicochemical properties.
Synthesis and Characterization Workflow
The general workflow for preparing and characterizing novel N-benzyl substituted pyrrolopyrroles involves synthesis, purification, and structural confirmation.
Caption: General experimental workflow for synthesis and characterization.
Protocol for Lipophilicity (logP) Determination by Shake-Flask Method
The shake-flask method is the gold standard for direct logP measurement.[9]
-
Preparation: Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer like PBS, pH 7.4 for logD).
-
Dissolution: Dissolve a precisely weighed amount of the test compound in one of the phases.
-
Partitioning: Combine the two phases in a separation funnel or vial at a fixed volume ratio. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
Separation: Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.
-
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as HPLC-UV.
-
Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[4]
Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy [10][11]
-
Sample Preparation: Dissolve 1-5 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H spectrum. Following this, acquire a ¹³C spectrum.
-
Advanced Experiments: For complex structures, 2D NMR experiments like COSY (proton-proton correlation), HSQC (one-bond proton-carbon correlation), and HMBC (long-range proton-carbon correlation) are essential for unambiguous assignment of all signals.[12]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement to confirm the elemental formula.
Structure-Property Relationships & Biological Context
Modifying the N-benzyl group provides a powerful tool to modulate physicochemical properties, which in turn affects biological activity. For instance, N-benzyl substituted pyrrolopyrimidines have been explored as potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway implicated in cancers like mantle cell lymphoma.[2]
Influence of Benzyl Substitution on Properties
The electronic and steric nature of substituents on the benzyl ring can predictably alter molecular properties.
Caption: Impact of N-benzyl substituents on key physicochemical properties.
Biological Pathway: BTK Inhibition
The development of selective kinase inhibitors is a major focus in oncology. Pyrrolopyrimidine derivatives serve as scaffolds for BTK inhibitors, which block downstream signaling from the B-cell receptor, thereby inhibiting proliferation and inducing apoptosis in malignant B-cells.[2]
Caption: Simplified BCR signaling pathway showing inhibition of BTK.
Conclusion
The N-benzyl group is a versatile and powerful modulator of the physicochemical properties of pyrrolopyrrole-based scaffolds. By systematically altering the substitution pattern on the benzyl ring, researchers can optimize properties like lipophilicity and solubility, which are essential for achieving desired pharmacokinetic and pharmacodynamic outcomes. While a complete public dataset for a single N-benzyl pyrrolopyrrole series is lacking, the principles and experimental protocols outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of these promising compounds in a drug discovery context.
References
- 1. Pyrrolo(3,2-b)pyrrole | C6H4N2 | CID 20203864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel substituted benzyl pyrrolopyrimidine derivatives as selective BTK inhibitors for treating mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)- | C14H12N2 | CID 21028223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 12. youtube.com [youtube.com]
In Silico Prediction of Protein Targets for 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. For novel chemical entities such as 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, a compound with a unique fused heterocyclic scaffold, in silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses about its mechanism of action. This technical guide provides a comprehensive overview of a state-of-the-art in silico workflow for predicting the biological targets of this molecule. The guide details methodologies for ligand-based and structure-based virtual screening, summarizes hypothetical quantitative data in structured tables, and includes detailed protocols for key computational experiments. Furthermore, it visualizes the proposed workflow and potential signaling pathways using Graphviz diagrams to facilitate a deeper understanding of the predictive process and its outcomes.
Introduction
The pyrrolo[3,4-c]pyrrole scaffold is a recurring motif in various biologically active molecules, with derivatives exhibiting a range of activities including anti-inflammatory, analgesic, and anticancer properties. The specific compound, this compound, presents a promising starting point for therapeutic development. However, its biological targets remain uncharacterized. Computational, or in silico, approaches provide powerful tools to navigate the vastness of the human proteome and identify potential protein partners for this small molecule.[1][2][3][4][5][6][7]
This guide outlines a multi-pronged in silico strategy, combining both ligand-based and structure-based approaches to predict the targets of this compound. The workflow is designed to be comprehensive, starting from compound preparation and moving through target prediction, molecular docking, and pathway analysis.
In Silico Target Prediction Workflow
A robust in silico target prediction strategy for a novel compound involves several sequential and parallel steps to enhance the confidence in the predicted targets. The overall workflow is depicted below.
Methodologies and Hypothetical Data
Ligand Preparation
The initial step involves the generation of a high-quality 3D conformation of this compound.
Experimental Protocol:
-
2D to 3D Conversion: The 2D chemical structure of this compound is drawn using a chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.
-
Energy Minimization: The 3D structure is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be performed using software like Avogadro or MOE (Molecular Operating Environment).
Ligand-Based Target Prediction
This approach leverages the principle that molecules with similar structures often exhibit similar biological activities.
Experimental Protocol:
-
Similarity Search: The 3D structure of the query molecule is used to search against databases of compounds with known biological activities (e.g., ChEMBL, PubChem BioAssay). Similarity metrics such as Tanimoto coefficient are employed to quantify the structural similarity.
-
Pharmacophore Modeling: A pharmacophore model is generated based on the chemical features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model is then used to screen databases of known active ligands to identify compounds with similar pharmacophoric features, thereby inferring potential targets.
Hypothetical Data Summary:
| Prediction Method | Database | Similarity Metric/Score | Predicted Target | Target Class |
| 2D Similarity Search | ChEMBL | Tanimoto: 0.85 | Cyclooxygenase-2 (COX-2) | Enzyme |
| 3D Shape Similarity | ZINC | Shape Tanimoto: 0.92 | Mitogen-activated protein kinase 14 (p38α) | Kinase |
| Pharmacophore Screening | PharmaDB | Fit Score: 0.88 | Caspase-3 | Protease |
| Machine Learning Model | In-house | Probability: 0.75 | Checkpoint Kinase 1 (Chk1) | Kinase |
Structure-Based Target Prediction (Inverse Docking)
In this approach, the query molecule is docked against a library of 3D protein structures to identify potential binding partners.
Experimental Protocol:
-
Target Database Preparation: A curated library of 3D protein structures, often representing the druggable proteome, is prepared. This involves ensuring proper protonation states, adding hydrogens, and defining the binding pockets.
-
Inverse Docking: The prepared 3D structure of this compound is systematically docked into the binding sites of all proteins in the library using a molecular docking program (e.g., AutoDock Vina, GOLD).
-
Scoring and Ranking: The docking poses are evaluated using a scoring function that estimates the binding affinity. The proteins are then ranked based on their predicted binding scores.
Hypothetical Data Summary:
| Predicted Target | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | Arg120, Tyr355 | Hydrogen Bond, Pi-Stacking |
| Caspase-3 | 2J32 | -8.5 | Arg207, Phe250 | Hydrogen Bond, Hydrophobic |
| Checkpoint Kinase 1 (Chk1) | 1IA8 | -8.1 | Cys87, Glu134 | Hydrogen Bond |
| p38α MAP Kinase | 3S3I | -7.9 | Lys53, Met109 | Hydrophobic |
Hit Prioritization and Downstream Analysis
The lists of potential targets generated from both ligand- and structure-based methods are integrated and prioritized for further investigation.
Molecular Docking and Binding Mode Analysis
For the top-ranked putative targets, a more detailed molecular docking analysis is performed to understand the plausible binding interactions.
Experimental Protocol:
-
Redocking: The compound is docked into the active site of the prioritized protein targets with higher precision settings.
-
Interaction Analysis: The resulting protein-ligand complexes are visually inspected to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
In Silico ADMET Prediction
The drug-likeness and pharmacokinetic properties of this compound are predicted to assess its potential as a therapeutic agent.
Hypothetical ADMET Profile:
| Property | Predicted Value | Interpretation |
| Molecular Weight | 230.26 g/mol | Favorable (Lipinski's Rule of 5) |
| LogP | 1.8 | Optimal Lipophilicity |
| H-Bond Donors | 1 | Favorable |
| H-Bond Acceptors | 2 | Favorable |
| Blood-Brain Barrier Permeability | Low | Low CNS side effects potential |
| hERG Inhibition | Unlikely | Low cardiotoxicity risk |
Pathway and Network Analysis
The prioritized targets are mapped to biological pathways and interaction networks to elucidate the potential functional consequences of their modulation.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the prediction of biological targets for the novel compound this compound. The hypothetical results suggest that this compound may interact with key proteins involved in inflammation and apoptosis, such as COX-2, p38α, and Caspase-3. The presented methodologies provide a framework for generating robust, testable hypotheses that can guide subsequent experimental validation. Future work should focus on the in vitro and in vivo testing of the predicted targets to confirm the biological activity of this compound and to further elucidate its mechanism of action. This integrated computational and experimental approach will be crucial in advancing this promising compound through the drug discovery pipeline.
References
- 1. Exploring the computational methods for protein-ligand binding site prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets | MDPI [mdpi.com]
- 4. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] In silico Methods for Identification of Potential Therapeutic Targets | Semantic Scholar [semanticscholar.org]
- 6. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is a bicyclic heterocyclic compound featuring a saturated pyrrolo[3,4-c]pyrrole core. This structural motif is of significant interest in medicinal chemistry and drug discovery as a rigid scaffold for the development of novel therapeutic agents. Its stereodefined structure allows for the precise spatial orientation of functional groups, making it a valuable building block for designing enzyme inhibitors and receptor modulators. The synthesis of this and related compounds is crucial for exploring their structure-activity relationships (SAR) and potential as pharmaceutical leads.
This document provides a detailed protocol for the synthesis of this compound via a one-pot, three-component 1,3-dipolar cycloaddition reaction. This method offers an efficient and convergent approach to the target molecule from readily available starting materials.
Overall Reaction Scheme
The synthesis proceeds via the in-situ generation of an N-benzyl azomethine ylide from benzylamine and formaldehyde. This reactive intermediate subsequently undergoes a [3+2] cycloaddition reaction with N-phenylmaleimide as the dipolarophile to yield the desired product, cis-2-benzyl-5-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione. Subsequent removal of the N-phenyl group, if the parent dione is desired, would require an additional deprotection step. For the synthesis of the N-benzyl dione, maleimide would be the preferred dipolarophile. The protocol detailed below outlines the synthesis of the N-benzyl, N'-phenyl derivative as a representative example of this powerful synthetic strategy.
Experimental Protocol
Materials and Reagents:
-
Benzylamine
-
Paraformaldehyde
-
N-Phenylmaleimide
-
Toluene, anhydrous
-
Glacial Acetic Acid (catalytic amount)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
-
NMR spectrometer, Mass spectrometer, and IR spectrometer for product characterization.
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenylmaleimide (1.73 g, 10 mmol) and anhydrous toluene (100 mL).
-
Addition of Reagents: To the stirred suspension, add benzylamine (1.07 g, 10 mmol) followed by paraformaldehyde (0.30 g, 10 mmol). A catalytic amount of glacial acetic acid (0.1 mL) can be added to facilitate the formation of the azomethine ylide.
-
Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is redissolved in a minimal amount of dichloromethane and purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate (e.g., starting from 4:1 and gradually increasing the polarity to 1:1) is used to isolate the product.
-
Product Characterization: The fractions containing the desired product are combined and the solvent is evaporated. The resulting solid is dried under vacuum to give 2-benzyl-5-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione. The structure and purity of the compound should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Data Presentation
As this protocol describes a representative synthesis, the following table summarizes expected and calculated data for the target compound. Experimental values should be determined upon synthesis.
| Parameter | Data |
| Compound Name | 2-Benzyl-5-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
| Molecular Formula | C₁₉H₁₈N₂O₂ |
| Molecular Weight | 318.36 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | To be determined experimentally |
| Theoretical Yield | 3.18 g (based on 10 mmol scale) |
| Experimental Yield | To be determined experimentally |
| Purity (by HPLC/NMR) | >95% after chromatography |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals for aromatic protons, benzyl CH₂, and pyrrolidine ring protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for carbonyl carbons, aromatic carbons, and aliphatic carbons. |
| Mass Spec (ESI-MS) | m/z = 319.14 [M+H]⁺ |
| IR (KBr, cm⁻¹) | Expected characteristic peaks for C=O (imide), C-N, and aromatic C-H stretches. |
Visualizations
Synthesis Workflow Diagram
Caption: One-pot synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Key steps and significance of the synthesis in drug discovery.
Application Note and Protocol: N-Benzylation of Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-benzylation of tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione to synthesize 2,5-dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione. This transformation is a key step in the synthesis of various compounds of interest in medicinal chemistry and materials science. The protocol is based on established methods for the N-alkylation of imides, utilizing a strong base to deprotonate the nitrogen atom, followed by nucleophilic substitution with benzyl bromide. This application note includes a step-by-step experimental procedure, a summary of representative reaction parameters, and a workflow diagram for clarity.
Introduction
The tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core is a valuable scaffold in the development of novel therapeutic agents and functional materials. Modification of the nitrogen atoms within this structure allows for the exploration of structure-activity relationships and the fine-tuning of physicochemical properties. N-benzylation is a common chemical transformation that introduces a benzyl group, which can be a crucial pharmacophore or a protecting group in a multi-step synthesis. The target compound, 2,5-dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, is a known derivative that can serve as a building block in further chemical synthesis.[1]
The protocol described herein is adapted from general and efficient methods for the N-alkylation of cyclic imides, such as succinimide and phthalimide.[2] These methods typically involve the deprotonation of the acidic N-H bond using a suitable base, followed by the introduction of the alkylating agent.
Reaction Scheme
The N-benzylation of tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione proceeds via a nucleophilic substitution reaction. The nitrogen atoms of the pyrrolidinedione are deprotonated by a base, forming a nucleophilic anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, resulting in the formation of the N-benzyl derivative and a bromide salt byproduct.
Caption: General reaction scheme for the N-benzylation of tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione.
Experimental Protocol
This protocol details the N-benzylation of tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione using sodium hydride as the base and benzyl bromide as the alkylating agent in dimethylformamide (DMF).
Materials:
-
Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus and plates (e.g., silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed. This step is analogous to the deprotonation of similar diketopyrrolopyrrole structures.[3]
-
Alkylation: While maintaining the temperature at 0 °C, add benzyl bromide (2.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (a suitable eluent system would be a mixture of hexanes and ethyl acetate) to afford the pure 2,5-dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione.
-
Data Presentation
The following table summarizes representative quantitative data for the N-benzylation reaction. (Note: As specific experimental data for this exact reaction is not available in the cited literature, these values are representative based on similar N-alkylation reactions of imides).
| Parameter | Value | Reference |
| Reactants | ||
| Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | 1.0 eq | - |
| Benzyl Bromide | 2.2 eq | - |
| Sodium Hydride | 2.2 eq | [3] |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | [2][3] |
| Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 12 - 24 hours | [3] |
| Product | ||
| 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | - | [1] |
| Yield (Representative) | 70-90% | - |
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Workflow for the N-benzylation of tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle with care in a fume hood under an inert atmosphere.
-
Benzyl bromide is a lachrymator and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
DMF is a skin and eye irritant. Avoid inhalation and skin contact.
Conclusion
This application note provides a comprehensive and detailed protocol for the N-benzylation of tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione. The described method is based on well-established procedures for the N-alkylation of imides and offers a reliable route to the desired product. This protocol should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
References
- 1. 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS#: 165893-99-2 [amp.chemicalbook.com]
- 2. Substituted imide synthesis by alkylation [organic-chemistry.org]
- 3. BJOC - A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions [beilstein-journals.org]
Application Note: Purification of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione by Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is a heterocyclic compound with a scaffold of interest in medicinal chemistry and materials science. Synthesis of such molecules often results in a mixture containing the desired product, unreacted starting materials, and byproducts. Achieving high purity is crucial for subsequent applications, including biological screening and materials characterization. This document outlines a general protocol for the purification of this compound using column chromatography, a widely adopted technique for the purification of organic compounds.[1][2][3]
The protocol is based on established methods for the purification of structurally related pyrrolopyrrole dione derivatives and other nitrogen-containing heterocyclic compounds.[4][5][6] The primary method described is flash column chromatography using silica gel as the stationary phase, followed by an optional recrystallization step for achieving higher purity. Thin-layer chromatography (TLC) is utilized to monitor the reaction progress and to determine the optimal mobile phase for column chromatography.[7][8]
Experimental Protocols
1. Materials and Reagents
-
Crude this compound: Synthesized in-house.
-
Silica Gel: 60 Å, 230-400 mesh (for flash chromatography).
-
TLC Plates: Silica gel 60 F254.
-
Solvents (HPLC grade):
-
Hexanes
-
Ethyl acetate
-
Dichloromethane
-
Methanol
-
Ethanol
-
-
Developing Chamber for TLC
-
UV Lamp (254 nm)
-
Glass Column for Flash Chromatography
-
Rotary Evaporator
-
Round Bottom Flasks
-
Beakers and Erlenmeyer Flasks
-
Filter Paper
2. Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
Before performing column chromatography, it is essential to determine the optimal solvent system (mobile phase) using TLC. The goal is to find a solvent mixture that provides good separation of the desired compound from impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the product.[8]
-
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate approximately 1 cm from the bottom.
-
Prepare a developing chamber with a mixture of hexanes and ethyl acetate (e.g., start with a 7:3 ratio).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the spot.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Adjust the solvent polarity by varying the ratio of hexanes to ethyl acetate to achieve the target Rf value for the desired product.
-
3. Flash Column Chromatography Protocol
Flash column chromatography is a rapid purification technique that uses air pressure to force the solvent through the column, leading to faster and more efficient separation.[7]
-
Column Packing:
-
Select an appropriately sized glass column based on the amount of crude product.
-
Pack the column with silica gel using a slurry method: mix the silica gel with the initial mobile phase (a slightly less polar mixture than the elution solvent) and pour it into the column.
-
Allow the silica gel to settle, ensuring a level and compact bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica gel, and evaporating the solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the optimized mobile phase determined by TLC.
-
Apply gentle air pressure to the top of the column to maintain a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by spotting collected fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
4. Optional Recrystallization for Final Purification
For obtaining a highly pure, crystalline product, recrystallization can be performed after column chromatography.[9][10]
-
Procedure:
-
Dissolve the purified product in a minimum amount of a hot solvent (e.g., ethanol). The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[8]
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: TLC Analysis of Crude Product
| Solvent System (Hexanes:Ethyl Acetate) | Rf of Product | Rf of Major Impurity | Observations |
| 8:2 | 0.15 | 0.30 | Poor separation, product moves slowly. |
| 7:3 | 0.30 | 0.55 | Good separation, ideal for column chromatography. |
| 6:4 | 0.45 | 0.70 | Good separation, but product moves too fast. |
Table 2: Summary of Purification Results
| Purification Step | Initial Mass (mg) | Final Mass (mg) | Yield (%) | Purity (by HPLC) |
| Crude Product | 500 | - | - | ~75% |
| After Column Chromatography | 500 | 350 | 70% | >95% |
| After Recrystallization | 350 | 315 | 90% (of chromatographed) | >99% |
Visualizations
References
- 1. moravek.com [moravek.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 4. A Convenient Synthesis of Diketopyrrolopyrrole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. benchchem.com [benchchem.com]
- 9. acgpubs.org [acgpubs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: ¹H NMR Characterization of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is a heterocyclic compound of interest in medicinal chemistry and drug development due to its core structure, which is present in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an essential analytical technique for the structural elucidation and purity assessment of such compounds. These application notes provide a detailed guide to the ¹H NMR characterization of this compound, including a representative data table, a comprehensive experimental protocol for data acquisition, and workflow diagrams.
Molecular Structure and Proton Environments
The structure of this compound contains several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. Understanding these environments is key to accurate spectral interpretation. The key proton signals correspond to the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the tetrahydropyrrolo[3,4-c]pyrrole core.
Caption: Molecular structure of this compound with key protons labeled.
Representative ¹H NMR Data
The following table summarizes the expected ¹H NMR spectral data for this compound. This data is compiled based on the analysis of structurally similar compounds and should be considered as a reference. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
| Proton Assignment | Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic-H | H₁₁-H₁₅ | 7.25 - 7.40 | m | - | 5H |
| Benzylic-CH₂ | H₇, H₈ | ~4.65 | s | - | 2H |
| CH | H₅, H₆ | ~3.90 | m | - | 2H |
| CH₂ | H₁, H₂, H₃, H₄ | ~3.00 | m | - | 4H |
Note: The multiplicity of the aliphatic protons (H₁-H₆) is expected to be complex due to potential diastereotopicity and overlapping signals. Advanced NMR techniques, such as 2D COSY and HSQC, may be required for unambiguous assignment.
Experimental Protocol: ¹H NMR Data Acquisition
This protocol outlines the steps for preparing a sample of this compound and acquiring a standard ¹H NMR spectrum.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)), 0.6-0.7 mL
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Small vial
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak).
-
-
Procedure:
-
Weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure the compound is fully dissolved. The solution should be clear and free of any particulate matter.
-
If solids are present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.
-
Carefully transfer the solution into the NMR tube using the Pasteur pipette, avoiding the introduction of any solid particles.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) equipped with a proton-sensitive probe.
-
Typical Acquisition Parameters:
-
Experiment: Standard 1D Proton (zg30 or similar pulse program)
-
Solvent: Set to the deuterated solvent used (e.g., CDCl₃)
-
Temperature: 298 K (25 °C)
-
Pulse Angle: 30-45 degrees
-
Spectral Width (SW): ~12-16 ppm (centered around 6-8 ppm)
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Number of Scans (NS): 8-16 (can be increased for dilute samples to improve signal-to-noise)
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
-
Procedure:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set up the acquisition parameters as listed above.
-
Acquire the ¹H NMR spectrum.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the TMS signal (0.00 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the ¹H NMR characterization process.
Caption: A streamlined workflow for the ¹H NMR characterization of organic compounds.
Application Notes and Protocols for High-Throughput Screening using 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed framework for the utilization of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione and its analogs in high-throughput screening (HTS) campaigns aimed at the discovery of novel modulators of protein-protein interactions (PPIs). The pyrrolo[3,4-c]pyrrole-1,3-dione scaffold is a key heterocyclic motif found in various biologically active compounds.[1][2][3][4][5] This document outlines a fluorescence polarization (FP)-based assay, a robust and widely used HTS method for studying PPIs, as a primary screening platform.[6][7][8][9][10]
The protocols described herein are designed to be adaptable for screening large chemical libraries to identify potent and selective inhibitors of a target PPI. While specific quantitative data for this compound is not publicly available, the provided tables and protocols serve as a template for data generation and experimental execution.
Principle of the Assay
Fluorescence polarization is a powerful technique for monitoring molecular interactions in solution.[7][8] The assay is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. Upon binding to a larger protein partner, the rotational motion of the tracer is significantly slowed, leading to an increase in the polarization of the emitted light.[6][7] In a competitive screening format, a test compound that inhibits the PPI will displace the fluorescent tracer from the protein, causing a decrease in fluorescence polarization.[8]
Potential Signaling Pathway Involvement
Compounds with the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core could potentially inhibit a variety of signaling pathways by disrupting key PPIs. For the purpose of this application note, we will consider a hypothetical scenario where this compound is an inhibitor of the interaction between a hypothetical E3 ubiquitin ligase "ProteinX" and its substrate "ProteinY". Disruption of this interaction could prevent the ubiquitination and subsequent degradation of ProteinY, a key regulator of a cancer-related signaling pathway.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[3,4-c]pyrrole-1,3-dione scaffold is a core structure in a variety of biologically active molecules. While specific cell-based assay data for 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is not extensively available in peer-reviewed literature, the broader class of pyrrole-containing heterocyclic compounds has demonstrated significant potential in drug discovery, particularly in oncology and inflammation. Derivatives of similar scaffolds, such as tetrahydropyrrolo[3,4-a]carbazole-1,3-diones and pyrrolo[3,4-c]pyridines, have been evaluated for their cytotoxic, anti-proliferative, and enzyme-inhibitory activities.
These application notes provide a framework for the investigation of this compound in cell-based assays, drawing upon established protocols for structurally related compounds. The provided methodologies can serve as a starting point for characterizing the biological activity of this specific compound.
Potential Applications in Cell-Based Assays
Based on the activities of structurally related pyrrole derivatives, this compound could be investigated for several biological effects:
-
Anticancer Activity: Many pyrrole derivatives exhibit cytotoxicity against a range of cancer cell lines. Cell-based assays can determine the concentration-dependent effects on cell viability, proliferation, and the mechanism of cell death (apoptosis vs. necrosis).
-
Enzyme Inhibition: Pyrrole-containing compounds have been identified as inhibitors of various enzymes crucial for cell signaling and survival, such as protein kinases (e.g., Chk1, EGFR, CDK2) and topoisomerase II.[1][2][3] Cell-based functional assays can confirm the activity of the compound against these targets in a cellular context.
-
Anti-inflammatory Activity: Certain pyrrolo[3,4-c]pyridine derivatives have been explored for their anti-inflammatory properties, suggesting that this compound could be screened in cell-based models of inflammation.
Data Presentation: Activity of Structurally Related Compounds
The following tables summarize quantitative data for compounds with similar core structures to provide a reference for potential activity ranges.
Table 1: Cytotoxicity of Tetrahydropyrrolo[3,4-a]carbazole-1,3-dione Derivatives against P388 Murine Leukemia Cells [1]
| Compound | Side Chain at Position 2 | Cytotoxicity (IC₅₀, µM) |
| 8 | -CH₂CH₂NHCH₂CH₂OH | Highly Toxic |
| 11 | -CH₂CH₂N(CH₃)₂ | Highly Toxic |
| 12 | -CH₂CH₂NHCH₂CH₂OH | Highly Toxic |
| 6 | -CH₂CH₂N(CH₃)₂ | Inactive |
| 7 | -CH₂CH₂N(CH₃)₂ | Inactive |
Table 2: Kinase Inhibitory Activity of Dipyrrolo[3,4-a:3,4-c]carbazole-1,3,4,6-tetraone Derivatives [3]
| Compound | Chk1 Kinase Inhibition (IC₅₀, µM) |
| Analog 1 | 0.15 |
| Analog 2 | 0.20 |
Table 3: Antiproliferative Activity of Pyrrolo[3,2-d]pyrimidine and Pyrrole Derivatives [2]
| Compound | Cell Line | Antiproliferative Activity (IC₅₀, µM) |
| 8b | Hep3B | 0.049 |
| 8b | HCT116 | 0.031 |
| 8b | MCF-7 | 0.043 |
| 9a | HCT116 | 0.011 |
| 9c | HCT116 | 0.009 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Compound Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the compound (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash them twice with cold PBS.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Caption: Workflow for cell cycle analysis using flow cytometry.
Potential Signaling Pathway Modulation
Pyrrole derivatives often target key signaling pathways involved in cancer cell proliferation and survival. For instance, inhibition of protein kinases like EGFR or CDKs can disrupt downstream signaling cascades.
Caption: Potential inhibition of EGFR and CDK2 signaling pathways.
Conclusion
While direct experimental data for this compound is limited, the information available for structurally related compounds provides a strong rationale for its evaluation in cell-based assays. The protocols and potential targets outlined in these application notes offer a comprehensive starting point for researchers to explore the biological activities of this compound and its potential as a therapeutic agent. It is recommended to perform initial broad-spectrum cytotoxicity screening against a panel of cancer cell lines to guide further mechanistic studies.
References
- 1. Synthesis, cytotoxicity, DNA interaction and topoisomerase II inhibition properties of tetrahydropyrrolo[3,4-a]carbazole-1,3-dione and tetrahydropyrido-[3,2-b]pyrrolo[3,4-g]indole-1,3-dione derivatives [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new dipyrrolo[3,4-a:3,4-c]carbazole-1,3,4,6-tetraones, substituted with various saturated and unsaturated side chains via palladium catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione analogs and their structure-activity relationship (SAR) studies, with a focus on their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.
Introduction
The tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold is a rigid bicyclic structure that serves as a valuable pharmacophore in medicinal chemistry. Its unique three-dimensional arrangement allows for the precise orientation of substituents, making it an attractive template for designing selective enzyme inhibitors. Analogs of this scaffold have shown a range of biological activities, including analgesic, sedative, and anti-inflammatory properties.[1][2] This document outlines the synthesis of a series of 2-benzyl substituted analogs for SAR studies aimed at optimizing their inhibitory activity against COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Synthetic Pathway and Experimental Protocols
The synthesis of this compound analogs can be achieved through a multi-step sequence starting from readily available starting materials. A general synthetic route is depicted below, followed by detailed experimental protocols.
Synthetic Scheme
Caption: General synthetic scheme for this compound analogs.
Protocol 1: Synthesis of this compound (General Procedure)
This protocol describes a [3+2] cycloaddition reaction between maleimide and an in situ generated azomethine ylide from a substituted benzylamine and paraformaldehyde.
Materials:
-
Maleimide
-
Substituted benzylamine (e.g., benzylamine, 4-methoxybenzylamine, 4-chlorobenzylamine)
-
Paraformaldehyde
-
Toluene, anhydrous
-
Trifluoroacetic acid (TFA), catalytic amount
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of maleimide (1.0 eq) in anhydrous toluene (20 mL/mmol of maleimide) under a nitrogen atmosphere, add the substituted benzylamine (1.1 eq) and paraformaldehyde (1.2 eq).
-
Add a catalytic amount of trifluoroacetic acid (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Studies
The synthesized analogs are evaluated for their inhibitory activity against COX-1 and COX-2 to determine the structure-activity relationships. The following table summarizes the in vitro inhibitory data for a series of closely related N-substituted 3,4-pyrroledicarboximides, which serve as a good model for the target compounds.[3]
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrrolo[3,4-c]pyrrole Analogs [3]
| Compound ID | R-group on Benzyl Ring | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | H | 15.2 ± 1.3 | 0.25 ± 0.03 | 60.8 |
| 1b | 4-OCH₃ | 12.8 ± 1.1 | 0.18 ± 0.02 | 71.1 |
| 1c | 4-Cl | 18.5 ± 1.9 | 0.31 ± 0.04 | 59.7 |
| 1d | 4-F | 16.1 ± 1.5 | 0.22 ± 0.02 | 73.2 |
| 1e | 3,4-diCl | 25.3 ± 2.4 | 0.45 ± 0.05 | 56.2 |
| Celecoxib | (Reference Drug) | 15.0 ± 1.2 | 0.04 ± 0.005 | 375 |
SAR Observations:
-
The presence of a benzyl group at the 2-position of the pyrrolo[3,4-c]pyrrole-1,3-dione core confers potent COX-2 inhibitory activity.
-
Electron-donating substituents (e.g., 4-OCH₃) on the benzyl ring slightly enhance COX-2 inhibition and selectivity.
-
Electron-withdrawing substituents (e.g., 4-Cl, 3,4-diCl) tend to slightly decrease the inhibitory potency.
-
The selectivity for COX-2 over COX-1 is significant for all tested analogs, although lower than the reference drug Celecoxib.
Signaling Pathway and Experimental Workflow
Cyclooxygenase (COX) Signaling Pathway
The synthesized analogs are designed to inhibit the COX enzymes, which are central to the inflammatory cascade. The diagram below illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: Inhibition of the COX pathway by this compound analogs.
Experimental Workflow for SAR Studies
The following workflow outlines the key steps in the evaluation of the synthesized analogs.
Caption: Workflow for the synthesis and SAR evaluation of target compounds.
Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potency of the synthesized analogs against ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 enzyme
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening kit (e.g., from Cayman Chemical)
-
Synthesized this compound analogs
-
Reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the synthesized analogs and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of the test compounds or the reference inhibitor to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Incubate the plate at 37 °C for 2 minutes.
-
Stop the reaction and develop the color according to the manufacturer's instructions of the screening kit.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The provided protocols and data serve as a comprehensive guide for the synthesis and SAR evaluation of this compound analogs as potential anti-inflammatory agents. The SAR data from related compounds suggest that this scaffold is a promising starting point for the development of potent and selective COX-2 inhibitors. Further optimization of the substituents on the benzyl ring and exploration of other substitution patterns on the core structure may lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
Application Notes and Protocols for Testing Analgesic Activity of Pyrrolo[3,4-c]pyridine-1,3-diones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolo[3,4-c]pyridine-1,3-diones represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Notably, several derivatives of this scaffold have demonstrated promising analgesic and sedative properties.[3][4][5] The evaluation of the analgesic potential of these compounds is crucial for the development of novel pain therapeutics. This document provides a detailed experimental setup and protocols for assessing the analgesic efficacy of pyrrolo[3,4-c]pyridine-1,3-dione derivatives using established in vivo models of nociception.
The protocols outlined herein describe the acetic acid-induced writhing test, a model for visceral pain, and the hot plate and tail-flick tests, which are used to assess centrally mediated analgesia.[6][7] These methods are widely accepted for screening potential analgesic agents and provide quantitative data to evaluate the efficacy of test compounds.
Materials and Reagents
-
Test Compounds: Pyrrolo[3,4-c]pyridine-1,3-dione derivatives of high purity.
-
Vehicle: Appropriate solvent for the test compounds (e.g., 0.5% carboxymethylcellulose, normal saline with a small percentage of DMSO and/or Tween 80).[8]
-
Positive Control (Peripheral Analgesia): A standard non-steroidal anti-inflammatory drug (NSAID) such as Diclofenac sodium or Indomethacin.[8][9]
-
Positive Control (Central Analgesia): A standard opioid analgesic such as Morphine sulfate.[10]
-
Negative Control: Vehicle solution.[8]
-
Acetic Acid Solution: 0.6% - 1% (v/v) in distilled water.[8][10]
-
Experimental Animals: Male Swiss albino mice (or other suitable rodent strain) weighing 20-30g.[8][10]
-
Equipment:
Experimental Protocols
Acetic Acid-Induced Writhing Test
This test is a reliable method for screening peripherally acting analgesics by inducing visceral pain.[9][10] The intraperitoneal injection of acetic acid causes irritation of the peritoneal lining, leading to the release of inflammatory mediators and subsequent abdominal constrictions, known as writhes.[8][10]
Procedure:
-
Animal Acclimatization and Fasting: Allow animals to acclimatize to laboratory conditions for at least one week before the experiment. Fast the animals for 12-18 hours before the experiment, with free access to water.[8]
-
Grouping: Randomly divide the animals into groups (n=6-8 animals per group):
-
Group I (Negative Control): Receives the vehicle.
-
Group II (Positive Control): Receives the standard analgesic drug (e.g., Diclofenac sodium at 10 mg/kg).
-
Group III-V (Test Groups): Receive the pyrrolo[3,4-c]pyridine-1,3-dione derivatives at different doses.[8]
-
-
Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.[8]
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg body weight) intraperitoneally to each animal.[8]
-
Observation: Immediately after the acetic acid injection, place each animal individually in a transparent observation chamber. After a latency period of 5 minutes, record the number of writhes for a continuous period of 20-30 minutes. A writhe is characterized by a constriction of the abdominal muscles accompanied by a stretching of the hind limbs.[8]
Hot Plate Test
The hot plate test is used to evaluate centrally acting analgesics by measuring the reaction time of animals to a thermal stimulus.[6] An increase in the latency to respond is indicative of analgesic activity.
Procedure:
-
Apparatus Setup: Set the temperature of the hot plate to 55 ± 1°C.[13]
-
Baseline Measurement: Before drug administration, place each animal on the hot plate and record the baseline latency to lick a paw or jump. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[13]
-
Grouping and Administration: Group the animals as described in the writhing test. Administer the vehicle, standard drug (e.g., Morphine), or test compounds.
-
Post-Treatment Measurement: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place the animals on the hot plate and record the reaction time.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the pain response to a thermal stimulus and is used for screening centrally acting analgesics.[7] A high-intensity beam of light is focused on the animal's tail, and the time taken to flick the tail is measured.[12]
Procedure:
-
Animal Restraint: Gently restrain the mouse, allowing the tail to be exposed.
-
Baseline Measurement: Measure the baseline tail-flick latency by focusing the light beam on the tail and recording the time until the tail is withdrawn. A cut-off time (e.g., 10-18 seconds) is set to prevent tissue damage.[12][14]
-
Grouping and Administration: Group the animals and administer the treatments as previously described.
-
Post-Treatment Measurement: Measure the tail-flick latency at various time points after drug administration.
Data Presentation
Quantitative data from the analgesic assays should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Effect of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition of Writhing |
| Vehicle Control | - | 65.4 ± 3.2 | - |
| Diclofenac Sodium | 10 | 18.2 ± 1.5 | 72.2 |
| Compound A | 10 | 45.8 ± 2.8 | 30.0 |
| Compound A | 20 | 31.5 ± 2.1 | 51.8 |
| Compound A | 40 | 22.1 ± 1.9 | 66.2 |
| Compound B | 10 | 58.1 ± 3.5 | 11.2 |
| Compound B | 20 | 49.3 ± 3.0 | 24.6 |
| Compound B | 40 | 38.6 ± 2.7 | 41.0 |
*p < 0.05 compared to Vehicle Control. SEM: Standard Error of the Mean.
Table 2: Effect of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives on Hot Plate Latency in Mice
| Treatment Group | Dose (mg/kg) | \multicolumn{4}{c|}{Mean Latency (seconds ± SEM) at Time (minutes)} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | 30 | 60 | 90 | 120 | | Vehicle Control | - | 5.2 ± 0.4 | 5.5 ± 0.3 | 5.3 ± 0.5 | 5.1 ± 0.4 | | Morphine | 5 | 15.8 ± 1.2* | 18.3 ± 1.5* | 14.2 ± 1.1* | 9.8 ± 0.9* | | Compound A | 20 | 7.1 ± 0.6* | 9.5 ± 0.8* | 8.1 ± 0.7* | 6.2 ± 0.5 | | Compound A | 40 | 9.8 ± 0.9* | 12.4 ± 1.1* | 10.5 ± 0.9* | 7.9 ± 0.7* | | Compound B | 20 | 5.9 ± 0.5 | 6.3 ± 0.6 | 5.8 ± 0.4 | 5.5 ± 0.5 | | Compound B | 40 | 6.8 ± 0.6 | 7.5 ± 0.7* | 6.9 ± 0.6 | 6.1 ± 0.5 |
*p < 0.05 compared to Vehicle Control.
Table 3: Effect of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives on Tail-Flick Latency in Mice
| Treatment Group | Dose (mg/kg) | \multicolumn{4}{c|}{Mean Latency (seconds ± SEM) at Time (minutes)} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | 30 | 60 | 90 | 120 | | Vehicle Control | - | 2.8 ± 0.2 | 2.9 ± 0.3 | 2.7 ± 0.2 | 2.8 ± 0.3 | | Morphine | 5 | 7.9 ± 0.6* | 8.5 ± 0.7* | 6.8 ± 0.5* | 4.5 ± 0.4* | | Compound A | 20 | 4.1 ± 0.4* | 5.2 ± 0.5* | 4.5 ± 0.4* | 3.5 ± 0.3 | | Compound A | 40 | 5.5 ± 0.5* | 6.8 ± 0.6* | 5.9 ± 0.5* | 4.2 ± 0.4* | | Compound B | 20 | 3.1 ± 0.3 | 3.4 ± 0.3 | 3.0 ± 0.2 | 2.9 ± 0.3 | | Compound B | 40 | 3.8 ± 0.4 | 4.3 ± 0.4* | 3.9 ± 0.3* | 3.2 ± 0.3 |
*p < 0.05 compared to Vehicle Control.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the analgesic activity of test compounds.
Potential Signaling Pathway for Analgesia
Caption: Putative signaling pathways involved in pain and analgesia.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones [mdpi.com]
- 4. Bioresearch of New 1 H-pyrrolo[3,4-c]pyridine-1,3(2 H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. Hot plate test [panlab.com]
- 12. web.mousephenotype.org [web.mousephenotype.org]
- 13. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: One-Pot Synthesis of N-Substituted Pyrrolo[3,4-c]pyrrole-1,3-diones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolo[3,4-c]pyrrole-1,3-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid, planar structure and electron-deficient core make them valuable scaffolds for the development of novel therapeutic agents and functional organic materials.[1][2] Derivatives of this scaffold have shown a broad spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects.[1] This document provides detailed protocols for the one-pot synthesis of N-substituted pyrrolo[3,4-c]pyrrole-1,3-diones, presenting various methodologies that offer advantages such as operational simplicity, mild reaction conditions, and good to excellent yields.[3][4]
Synthetic Methodologies
Several one-pot procedures have been developed for the efficient synthesis of N-substituted pyrrolo[3,4-c]pyrrole-1,3-diones. These methods often involve multi-component reactions, providing a streamlined approach to these valuable compounds.
Silver(I)-Catalyzed 1,3-Dipolar Cycloaddition
A straightforward one-pot synthesis has been developed involving a silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimides, followed by oxidation.[3] This method is noted for its broad substrate scope.[3]
General Reaction Scheme:
Caption: Ag(I)-catalyzed 1,3-dipolar cycloaddition workflow.
Experimental Protocol:
A detailed experimental protocol for this specific method is not available in the provided search results. However, a general procedure would involve the sequential addition of the aldehyde, amine, N-alkyl maleimide, and Ag(I) catalyst, followed by the addition of the oxidant, DDQ.[3]
Pyrazole-Promoted Four-Component Reaction
A green and efficient synthesis of pyrrolo[3,4-c]quinoline-1,3-diones has been achieved through a pyrazole-promoted four-component reaction of isatin, diketene, and primary amines in ethanol.[4] This method boasts several advantages including the use of readily available precursors, operational simplicity, and excellent yields under mild conditions.[4]
General Reaction Scheme:
Caption: Pyrazole-promoted four-component synthesis workflow.
Experimental Protocol:
-
To a 25 mL round-bottom flask, add pyrazole (1.0 mmol), isatin (1.0 mmol), diketene (1.0 mmol), and a primary amine (1.0 mmol).[4]
-
Add ethanol (4.0 mL) as the solvent.[4]
-
Stir the reaction mixture at reflux (approximately 70°C) for 4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are completely consumed.[4]
-
Upon completion, the desired product will precipitate out of the solution.[4]
-
Filter the precipitate and wash it with a few drops of cold ethanol.[4]
-
The target compound is obtained as a solid with excellent yield.[4]
Quantitative Data:
| Entry | Primary Amine | Isatin | Product | Yield (%) |
| 1 | Ethylamine | Isatin | 7a | 90 |
| 2 | Propylamine | Isatin | 7b | 88 |
| 3 | Butylamine | Isatin | 7c | 85 |
| 4 | Benzylamine | Isatin | 7d | 82 |
| 5 | Aniline | Isatin | 7e | 78 |
| 6 | 4-Chloroaniline | Isatin | 7f | 75 |
| 7 | Ethylamine | 5-Bromoisatin | 7g | 80 |
| 8 | Aniline | 5-Bromoisatin | 7h | 73 |
Table 1: Synthesis of structurally diverse pyrrolo[3,4-c]quinoline-1,3-diones. Data extracted from[4].
Three-Component Condensation for N-Substituted 3,4-Pyrroledicarboximides
A one-pot, three-component condensation of a pyrrolo[3,4-c]pyrrole scaffold with secondary amines and formaldehyde offers a straightforward route to N-substituted 3,4-pyrroledicarboximides.[5]
General Reaction Scheme:
Caption: Three-component synthesis of N-substituted 3,4-pyrroledicarboximides.
Experimental Protocol:
A detailed step-by-step protocol for this specific method is not available in the provided search results. However, the general procedure involves the condensation of the pyrrolo[3,4-c]pyrrole scaffold, a secondary amine, and an excess of formaldehyde solution in ethanol under reflux conditions.[5]
Applications in Drug Development
The pyrrolo[3,4-c]pyrrole-1,3-dione scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. These compounds have been investigated for their potential as:
-
Analgesic and Anti-inflammatory Agents: By inhibiting COX-1 and COX-2 enzymes.[5][6]
-
Anticancer Agents: Showing inhibitory effects against various cancer cell lines.[1]
-
Antimicrobial Agents: Exhibiting activity against bacteria and fungi.[2]
-
Antidiabetic Agents: Acting as aldose reductase inhibitors.[1]
-
CNS Active Agents: Demonstrating sedative properties.[7]
The efficient one-pot synthetic methods described herein provide accessible routes to libraries of these compounds, facilitating further structure-activity relationship (SAR) studies and the development of new therapeutic candidates.
Conclusion
The one-pot synthesis of N-substituted pyrrolo[3,4-c]pyrrole-1,3-diones offers significant advantages in terms of efficiency, simplicity, and atom economy. The methodologies presented provide robust and versatile platforms for the generation of diverse derivatives for evaluation in drug discovery and materials science. The detailed protocols and compiled data serve as a valuable resource for researchers in these fields.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Pyrrole Derivatives - ChemistryViews [chemistryviews.org]
- 4. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Two-Step Synthesis of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and scalable two-step protocol for the synthesis of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, a key heterocyclic scaffold used in medicinal chemistry and drug discovery. The synthetic strategy is based on established chemical principles, including a 1,3-dipolar cycloaddition to form the core bicyclic imide, followed by a direct N-benzylation. This method is designed for adaptability from laboratory to pilot-plant scale.
Overall Synthetic Strategy
The synthesis is performed in two distinct chemical operations. The first step involves the construction of the key intermediate, cis-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, via a cycloaddition reaction. The second step is the selective N-alkylation of this intermediate with benzyl bromide to yield the final product.
Caption: Overall two-step synthesis workflow.
Data Presentation: Summary of Scale-up Synthesis
The following table summarizes the quantitative data for a representative scale-up batch.
| Parameter | Step 1: Core Synthesis | Step 2: N-Benzylation |
| Limiting Reagent | N-Phenylmaleimide | cis-Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
| Scale | 1.00 kg (5.78 mol) | 0.75 kg (5.35 mol) |
| Key Reagents | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.1 eq), Toluene | Benzyl Bromide (1.1 eq), K₂CO₃ (1.5 eq), DMF |
| Solvent Volume | 10 L | 7.5 L |
| Reaction Temperature | 110 °C (Reflux) | 60 °C |
| Reaction Time | 16 hours | 6 hours |
| Typical Yield (Mass) | 0.78 kg | 1.12 kg |
| Typical Yield (%) | ~ 85% | ~ 91% |
| Purity (by HPLC) | > 98% | > 99% |
| Final Product Form | Off-white crystalline solid | White to off-white powder |
Experimental Protocols
Safety Precautions: All procedures should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Benzyl bromide is a lachrymator and should be handled with extreme care. Toluene and DMF are flammable and have associated health risks.
Protocol 1: Scale-up Synthesis of cis-Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (Intermediate 1)
This protocol is based on the 1,3-dipolar cycloaddition reaction between an azomethine ylide precursor and N-phenylmaleimide.
Materials and Equipment:
-
10 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
Heating mantle with temperature controller.
-
N-Phenylmaleimide (1.00 kg, 5.78 mol)
-
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.37 kg, 6.36 mol, 1.1 eq)
-
Toluene (10 L)
-
Trifluoroacetic acid (catalytic amount, ~10 mL)
-
Hexanes for washing
-
Filtration apparatus
Procedure:
-
Reactor Setup: Charge the 10 L reactor with N-phenylmaleimide (1.00 kg) and toluene (10 L). Begin stirring to dissolve the solid.
-
Reagent Addition: Add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.37 kg) to the solution at room temperature, followed by the catalytic amount of trifluoroacetic acid.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, then further cool to 0-5 °C in an ice bath. The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold hexanes (2 x 1 L) to remove residual toluene and by-products.
-
Drying: Dry the solid in a vacuum oven at 50 °C until a constant weight is achieved.
-
Analysis: Characterize the intermediate by ¹H NMR, ¹³C NMR, and determine its purity by HPLC.
Protocol 2: Scale-up Synthesis of this compound (Final Product)
This protocol describes the N-benzylation of the intermediate synthesized in Protocol 1.
Materials and Equipment:
-
10 L jacketed glass reactor with mechanical stirrer, dropping funnel, and temperature probe.
-
Thermostatic circulator for temperature control.
-
cis-Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (0.75 kg, 5.35 mol)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (1.11 kg, 8.03 mol, 1.5 eq)
-
Benzyl Bromide (1.00 kg, 5.89 mol, 1.1 eq)
-
N,N-Dimethylformamide (DMF) (7.5 L)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator and vacuum oven
Procedure:
-
Reactor Setup: Charge the 10 L reactor with cis-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (0.75 kg) and anhydrous potassium carbonate (1.11 kg).
-
Solvent Addition: Add DMF (7.5 L) to the reactor and begin stirring to form a suspension.
-
Reagent Addition: Add benzyl bromide (1.00 kg) dropwise over 30 minutes, maintaining the internal temperature below 30 °C.
-
Reaction: After the addition is complete, heat the mixture to 60 °C and maintain for 6 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a larger vessel containing deionized water (30 L) with vigorous stirring. The product will precipitate.
-
Isolation & Extraction: Collect the crude solid by filtration. Alternatively, for better purity, extract the aqueous mixture with ethyl acetate (3 x 5 L). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 5 L) and then with brine (1 x 5 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a high-purity product.
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.
-
Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Workflow Visualization
Caption: Post-synthesis workup and analysis workflow.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione. The guidance is based on established synthetic methodologies for analogous pyrrolo[3,4-c]pyrrole-1,3-dione derivatives and N-alkylation of cyclic imides.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, which is typically a two-step process:
-
Step 1: Synthesis of the Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core.
-
Step 2: N-Benzylation of the core structure.
Step 1: Synthesis of Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Question: My yield of the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core is very low. What are the common causes and how can I improve it?
Answer: Low yields in the formation of the pyrrolo[3,4-c]pyrrole-1,3-dione core are often due to incomplete reaction, side product formation, or inefficient cyclization. Here are several factors to consider for yield improvement:
-
Reaction Conditions: The cyclization of amic acid precursors, often formed from primary amines and cyclic anhydrides, is a critical step. High temperatures are typically required to drive the dehydration and subsequent cyclization. Ensure that the reaction is heated sufficiently, as inadequate temperature can lead to a mixture of starting materials and the intermediate amic acid.
-
Dehydrating Agent: The use of a dehydrating agent can significantly improve the yield by facilitating the intramolecular cyclization. Acetic anhydride with sodium acetate is a common and effective combination for this purpose. Other reported dehydrating conditions include heating in ionic liquids or using reagents like N,N'-disuccinimidyl oxalate.[1]
-
Purity of Starting Materials: Ensure that the primary amine and cyclic anhydride used are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion. Insufficient reaction time will result in a lower yield of the desired product.
Step 2: N-Benzylation of Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Question: I am observing multiple products in my N-benzylation reaction, or the reaction is not proceeding. What should I check?
Answer: The N-benzylation of the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core can be challenging. Common issues include low reactivity, over-alkylation (dibenzylation), or O-alkylation. Here are some troubleshooting steps:
-
Choice of Base: The selection of an appropriate base is crucial for the deprotonation of the imide nitrogen. A base that is too weak may not sufficiently deprotonate the starting material, leading to a stalled reaction. Conversely, a base that is too strong might promote side reactions. Common bases for N-alkylation of imides include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[2][3] For challenging alkylations, stronger bases might be necessary, but should be used with caution.[2]
-
Solvent Selection: The solvent plays a significant role in the reaction rate and outcome. Polar aprotic solvents like DMF (N,N-dimethylformamide), DMSO (dimethyl sulfoxide), and acetonitrile are generally effective for SN2 reactions such as this N-benzylation.[2]
-
Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, a gradual increase in temperature may be beneficial. However, be mindful that excessive heat can lead to decomposition or side product formation.[2]
-
Nature of the Benzylating Agent: Benzyl bromide is a common and effective benzylating agent. Ensure it is fresh and free of impurities.
-
Stoichiometry: Carefully control the stoichiometry of the benzylating agent. Using a large excess can lead to the formation of the dibenzylated product. Start with a slight excess (e.g., 1.1 equivalents) and optimize from there.
Question: How can I avoid O-alkylation during the N-benzylation step?
Answer: While N-alkylation is generally favored for imides, O-alkylation can sometimes occur, leading to a mixture of products. To favor N-alkylation:
-
Solvent and Base Combination: The choice of solvent and counter-ion from the base can influence the N- vs. O-alkylation ratio. Harder cations (like Na⁺) in polar aprotic solvents (like DMF) generally favor N-alkylation.
-
Phase Transfer Catalysis: Using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) under solvent-free or biphasic conditions can enhance the rate and selectivity of N-alkylation.[4]
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and effective approach is a two-step synthesis. The first step involves the formation of the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core, for example, through the reaction of a suitable diamine with a cyclic anhydride. The second step is the selective N-benzylation of this core structure using a benzyl halide and a suitable base.
Q2: What analytical techniques are recommended for monitoring the reaction progress?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more detailed analysis and confirmation of product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: What are the typical purification methods for the final product?
A3: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture. If recrystallization is not effective, column chromatography on silica gel is a standard method for purifying N-alkylated imides.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Strong bases like sodium hydride are highly reactive and should be handled with care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Imides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Alkyl Halides | KOH | Ionic Liquid | Room Temp | Good to Excellent | [3] |
| Alkyl Halides | Cs₂CO₃ | DMF | 20-70 | Good to Excellent | [3] |
| Alkyl Halides | K₂CO₃ | Acetonitrile | 50 | Good to Excellent | [5] |
| Alkyl Halides | K₂CO₃ / TBAB | Solvent-free | Varies | High | [4] |
Experimental Protocols
Protocol 1: Synthesis of Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (Hypothetical)
This protocol is based on general methods for the synthesis of related pyrrolopyrrole diones.
-
To a solution of cis-1,2,3,4-cyclopentanetetracarboxylic dianhydride (1 equivalent) in a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), add a solution of a primary amine (e.g., ammonia or a protected diamine, 2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 150-180 °C and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Filter the precipitate and wash with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
Dry the solid product under vacuum to obtain the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core.
Protocol 2: Synthesis of this compound
This protocol is based on general N-alkylation procedures for imides.[3][5]
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.
Visualizations
Caption: Proposed two-step synthetic workflow for this compound.
Caption: Troubleshooting decision tree for optimizing the N-benzylation reaction.
References
- 1. BJOC - Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Substituted imide synthesis by alkylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
Technical Support Center: Synthesis of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the [3+2] cycloaddition reaction between an azomethine ylide and a maleimide derivative. Specifically, the reaction can be carried out between N-benzylazomethine ylide (generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine) and N-phenylmaleimide.
Q2: What are the typical reaction conditions?
The reaction is often performed in a non-polar aprotic solvent, such as toluene or dichloromethane, at temperatures ranging from room temperature to reflux. The use of a catalytic amount of a Lewis acid, such as trifluoroacetic acid (TFA), is often employed to facilitate the in situ generation of the azomethine ylide.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A common mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes. The starting materials and the product should have distinct Rf values, allowing for clear visualization of the reaction's progression.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Cause 1: Impure Starting Materials Impurities in the starting materials, particularly the amine and the maleimide, can significantly hinder the reaction. For instance, the amine precursor for the azomethine ylide is susceptible to oxidation.
Troubleshooting Tip:
-
Ensure the purity of all starting materials. It is advisable to use freshly purified reagents.
-
Store sensitive reagents, such as amines, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]
Possible Cause 2: Inefficient Generation of the Azomethine Ylide The in situ generation of the azomethine ylide is a critical step. Incomplete formation of this intermediate will directly result in low product yield.
Troubleshooting Tip:
-
Ensure anhydrous reaction conditions, as moisture can quench the reagents used to generate the ylide. Use flame-dried glassware and dry solvents.[1]
-
Optimize the concentration of the Lewis acid catalyst (e.g., TFA). A screening of catalyst loading may be necessary to find the optimal concentration for your specific setup.
Possible Cause 3: Suboptimal Reaction Temperature Inadequate temperature control can affect the reaction rate and the stability of the intermediates.
Troubleshooting Tip:
-
Carefully control and optimize the reaction temperature. While some cycloadditions proceed at room temperature, others may require heating to achieve a reasonable rate.[1] It is recommended to start with the temperature reported in the literature and then screen a range of temperatures to find the optimal conditions.[1]
Issue 2: Presence of Significant Side Products
Possible Cause 1: Dimerization of the Azomethine Ylide Azomethine ylides are reactive intermediates that can dimerize if they do not react with the dipolarophile (the maleimide) in a timely manner. This leads to the formation of a piperazine derivative as a major byproduct.
Troubleshooting Tip:
-
Slowly add the precursor of the azomethine ylide to the solution containing the maleimide. This maintains a low concentration of the ylide at any given time, favoring the desired cycloaddition over dimerization.
Possible Cause 2: Michael Addition Under certain conditions, particularly with basic impurities, a Michael addition of the amine or other nucleophiles to the maleimide can occur, leading to undesired adducts.
Troubleshooting Tip:
-
Ensure the reaction is run under neutral or slightly acidic conditions to disfavor Michael addition pathways.
-
Purify the starting materials to remove any basic impurities.
Possible Cause 3: Epimerization The stereochemistry of the product can be sensitive to the reaction conditions. Prolonged reaction times or exposure to acidic or basic conditions can lead to the formation of diastereomers.
Troubleshooting Tip:
-
Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause epimerization.
-
Careful purification by column chromatography can often separate diastereomers.
The following table summarizes potential side products and their characteristics:
| Side Product | Structure | Formation Condition | Method of Prevention |
| Piperazine Dimer | Dimer of the azomethine ylide | High concentration of the azomethine ylide | Slow addition of the ylide precursor |
| Michael Adduct | Product of nucleophilic addition to the maleimide | Basic conditions or nucleophilic impurities | Maintain neutral or slightly acidic pH; purify starting materials |
| Diastereomers | Stereoisomers of the desired product | Prolonged reaction times, acidic or basic conditions | Optimize reaction time; careful purification |
Issue 3: Difficulty in Product Purification
Possible Cause 1: Ineffective Recrystallization Choosing the right solvent for recrystallization is crucial for obtaining a pure product.
Troubleshooting Tip:
-
The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.[2]
-
Screen a range of solvents with varying polarities. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[2] For similar compounds, crystallization from hot ethanol has proven effective.[2]
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.[2]
Possible Cause 2: Poor Separation During Column Chromatography An inappropriate mobile phase can lead to co-elution of the product and impurities.
Troubleshooting Tip:
-
Use thin-layer chromatography (TLC) to determine the optimal solvent system for column chromatography. Aim for an Rf value of 0.2-0.4 for the desired product.[2]
-
A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), can improve separation.[2]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-phenylmaleimide (1.0 eq) and dry toluene.
-
In a separate flask, prepare a solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) in dry toluene.
-
Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) to the flask containing the N-phenylmaleimide.
-
Add the solution of the amine precursor dropwise to the stirred solution of N-phenylmaleimide and TFA at room temperature over a period of 1-2 hours.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 3:1 hexanes:ethyl acetate).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Stability of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione in aqueous solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: this compound contains a succinimide ring system. Succinimide derivatives are susceptible to hydrolysis in aqueous environments, which can lead to the opening of the heterocyclic ring.[1][2] The rate of this degradation is generally dependent on the pH and temperature of the solution.
Q2: What is the primary degradation pathway for this compound in an aqueous solution?
A2: The primary degradation pathway is expected to be the hydrolysis of one of the amide bonds in the dione ring. This nucleophilic attack by water or hydroxide ions results in the formation of a succinamic acid derivative, which is a ring-opened product.[1]
Q3: How does pH affect the stability of this compound?
A3: The stability of succinimide-containing compounds is pH-dependent.[1] Hydrolysis can occur under neutral, acidic, and basic conditions, with the rate often being significantly faster under alkaline (basic) conditions due to the increased concentration of hydroxide ions, which are potent nucleophiles.[1][2]
Q4: Are there any other factors that could influence the stability of this compound in my experiments?
A4: Yes, besides pH and temperature, the presence of certain buffer species can influence the rate of hydrolysis. For instance, some buffer components may act as catalysts.[1] Additionally, the presence of substituents on the core ring structure can impact stability.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound potency or activity over time in aqueous formulation. | Degradation of the compound via hydrolysis. | Confirm degradation by analytical methods such as HPLC. Assess the stability of the compound at different pH values and temperatures to identify optimal storage and experimental conditions. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Characterize the new peaks using mass spectrometry (MS) to identify potential hydrolysis products. Compare the retention times with synthesized standards of the expected ring-opened succinamic acid derivative if possible. |
| Inconsistent experimental results between batches or over time. | Instability of the stock solution or experimental solution. | Prepare fresh solutions before each experiment. If a stock solution must be stored, perform a stability study to determine the appropriate storage conditions (e.g., temperature, pH, solvent) and shelf-life. |
| Precipitation of the compound from the aqueous solution. | Low aqueous solubility, which could be exacerbated by changes in pH or temperature affecting the equilibrium between the compound and its degradation products. | Determine the aqueous solubility of the compound. Consider the use of co-solvents or other formulation strategies if solubility is a limiting factor. Note that degradation products may have different solubility profiles. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer solutions (e.g., pH 5, 7.4) and a hydrochloric acid solution (e.g., pH 2)
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare Test Solutions: Dilute the stock solution with the respective aqueous buffer solutions to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
HPLC Analysis: Immediately analyze the aliquots by a validated HPLC method to determine the remaining concentration of the parent compound. A typical mobile phase could be a gradient of acetonitrile and water.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH condition.
Data Presentation
Quantitative stability data should be summarized for clear comparison.
Table 1: Stability of this compound in Aqueous Buffers at 37°C
| pH | Time (hours) | Remaining Compound (%) | Major Degradant Peak Area (%) |
| 2.0 | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| 7.4 | 0 | 100 | 0 |
| 24 | |||
| 48 | |||
| 9.0 | 0 | 100 | 0 |
| 24 | |||
| 48 |
Visualizations
Diagram 1: Postulated Hydrolytic Degradation Pathway
Caption: Postulated hydrolytic degradation of this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the aqueous stability of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. daneshyari.com [daneshyari.com]
Technical Support Center: 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to assist you in successfully dissolving 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), detailed troubleshooting procedures, and standardized experimental protocols to ensure reliable and reproducible results in your research.
Solubility Data
Direct quantitative solubility data for this compound in DMSO is not extensively available in published literature. However, based on the structural characteristics of the molecule—a bicyclic lactam with a benzyl group—a qualitative assessment can be made. Compounds with similar pyrrolidinone cores are often soluble in polar aprotic solvents like DMSO. The benzyl group may influence the degree of solubility.
For precise quantitative data, experimental determination is highly recommended. The table below provides an estimated solubility profile and highlights key solvent properties relevant to your experimental work.
| Solvent | Formula | Type | Predicted Solubility of this compound | Key Considerations |
| DMSO | (CH₃)₂SO | Polar Aprotic | High (Qualitative) | DMSO is a powerful but hygroscopic solvent. Use of anhydrous, high-purity DMSO is critical to prevent precipitation.[1] |
| Ethanol | C₂H₅OH | Polar Protic | Moderate | Can be used as a co-solvent, but has a lower solubilizing power for some non-polar compounds compared to DMSO.[2] |
| Water | H₂O | Polar Protic | Low to Insoluble | The non-polar benzyl group and the bicyclic core limit aqueous solubility.[2] |
Experimental Protocol: Determining Solubility in DMSO
To obtain accurate and reproducible solubility data for your specific batch of this compound, the following standardized protocol should be followed.
Objective: To determine the saturation solubility of this compound in anhydrous DMSO at a controlled temperature (e.g., 25°C).
Materials:
-
This compound powder
-
Anhydrous DMSO (purity ≥ 99.9%)
-
Vortex mixer
-
Sonicator (water bath)
-
Thermostatic shaker or incubator
-
Calibrated analytical balance
-
Micropipettes
-
Sterile microcentrifuge tubes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Preparation: Allow the compound powder and the sealed container of anhydrous DMSO to equilibrate to the desired experimental temperature (e.g., 25°C) to minimize moisture absorption.[1]
-
Addition of Excess Solute: Add an excess amount of the compound to a pre-weighed microcentrifuge tube. The presence of undissolved solid is necessary to ensure saturation.
-
Solvent Addition: Add a precise volume of anhydrous DMSO to the tube.
-
Equilibration:
-
Securely cap the tube and vortex vigorously for 1-2 minutes.
-
Place the tube in a sonicator bath for 10-15 minutes to break down any aggregates.
-
Transfer the tube to a thermostatic shaker and agitate for 24-48 hours at a constant temperature to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, let the tube stand undisturbed to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter into a clean vial to remove any microscopic undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in DMSO with known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method like HPLC.
-
Construct a calibration curve from the standards and determine the concentration of the compound in the saturated supernatant. This concentration represents the solubility.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered when dissolving this compound in DMSO.
Q1: The compound is not fully dissolving in DMSO at room temperature. What should I do?
A1: If you observe particulate matter after initial mixing, follow these steps:
-
Vortexing and Sonication: Ensure you have vortexed the solution vigorously. Following this, use a sonicator water bath for 10-15 minutes to break up any compound aggregates, which can enhance dissolution.[1]
-
Gentle Warming: You can gently warm the solution in a water bath set to a low temperature (e.g., 30-40°C) for a short period.[3] However, use caution as excessive heat can degrade the compound or the DMSO.[3] Always check the compound's datasheet for thermal stability information.
Q2: The solution was clear initially, but a precipitate formed over time. What is the cause?
A2: This can be due to a few factors:
-
Moisture Absorption: DMSO is highly hygroscopic and readily absorbs water from the air.[1] Water contamination can significantly decrease the solubility of many organic compounds, leading to precipitation.[1] Always use anhydrous DMSO from a freshly opened or properly stored container.
-
Supersaturation: If warming was used to dissolve the compound, it might have created a supersaturated solution that is not stable at room temperature, causing the compound to precipitate out as it cools.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to precipitation. It is recommended to aliquot stock solutions into smaller, single-use volumes to avoid this.
Q3: Does the quality and handling of DMSO matter?
A3: Absolutely. The purity and handling of DMSO are critical for successful and reproducible experiments.
-
Use High-Purity, Anhydrous DMSO: Water content can be a major source of solubility problems.
-
Proper Handling: When using DMSO, allow it to reach room temperature before opening if it has been stored cold.[3] Work efficiently to minimize its exposure to ambient air and use clean, dry equipment to prevent contamination.[3] For sensitive applications, consider using smaller, single-use ampules.[3]
Q4: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A4: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of DMSO is no longer present to keep the compound solubilized in the aqueous environment. To mitigate this:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as your experimental system can tolerate (often up to 0.5% or 1%), but be mindful of potential solvent toxicity to cells.
-
Serial Dilutions in DMSO: Perform serial dilutions of your compound in 100% DMSO first, before making the final dilution into your aqueous buffer. This can sometimes help maintain solubility.
-
Use of Co-solvents or Solubilizing Agents: In some cases, a co-solvent system or the addition of surfactants to the aqueous buffer can help maintain the compound in solution.[2]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing dissolution challenges.
Caption: A logical workflow for troubleshooting dissolution issues.
References
Technical Support Center: Optimizing Pyrrolo[3,4-c]pyrrole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrrolo[3,4-c]pyrroles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the pyrrolo[3,4-c]pyrrole core?
A1: The synthesis of the pyrrolo[3,4-c]pyrrole core, particularly the commercially significant 1,4-diketopyrrolo[3,4-c]pyrroles (DPP pigments), is often achieved through the reaction of a dialkyl succinate with an aromatic nitrile in the presence of a strong base.[1] Variations of this approach and other methods like the van Leusen or Barton-Zard synthesis can be adapted for creating diverse pyrrolo[3,4-c]pyrrole derivatives.[2][3][4]
Q2: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?
A2: Low yields in pyrrolo[3,4-c]pyrrole synthesis can be attributed to several factors:
-
Sub-optimal Reaction Conditions: Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions can cause degradation of starting materials or the product.[5]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered starting materials can impede the reaction.[5][6]
-
Inappropriate Catalyst: The choice and concentration of the catalyst are critical. For some syntheses, excessively acidic conditions can promote the formation of byproducts.[5]
-
Product Instability: The synthesized pyrrolo[3,4-c]pyrrole itself might be sensitive to the reaction conditions, leading to degradation over prolonged reaction times.[5]
-
Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[5]
Q3: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
A3: A common byproduct in related pyrrole syntheses, like the Paal-Knorr synthesis, is the corresponding furan.[5] This can occur when a 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration without the involvement of the amine. To minimize furan formation, it is recommended to use a less acidic environment (pH > 3) and an excess of the amine.[5]
Q4: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?
A4: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrolo[3,4-c]pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[5] To mitigate this, consider lowering the reaction temperature and using a milder catalyst.[5]
Q5: What are the recommended methods for purifying pyrrolo[3,4-c]pyrroles?
A5: Purification strategies depend on the specific derivative. Common methods include:
-
Recrystallization: For solid products, recrystallization from a suitable solvent is a common and effective technique.
-
Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from byproducts and unreacted starting materials.
-
Distillation: For volatile pyrroles, distillation under reduced pressure can be an effective purification method.[7] Pre-distillation may be necessary for crude mixtures.[7]
-
Acid/Base Washing: Washing the crude product with acidic or alkaline solutions can help remove basic or acidic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Steric hindrance from bulky substituents on starting materials. | Increase reaction temperature, consider using a high-boiling point solvent, or employ microwave-assisted synthesis to overcome steric barriers.[6] |
| Poorly reactive starting materials (e.g., amines with electron-withdrawing groups). | Use a more reactive amine derivative if possible, or increase the reaction time and/or temperature. | |
| Sub-optimal catalyst. | Experiment with different catalysts, such as Lewis acids or solid acid catalysts, which may offer improved performance.[6] | |
| Formation of Furan Byproduct | Excessively acidic reaction conditions (pH < 3). | Adjust the pH to be neutral or weakly acidic.[8] |
| Polymerization (Dark, Tarry Product) | Excessively high reaction temperature or strong acid catalyst. | Lower the reaction temperature and/or use a milder catalyst.[5] |
| Poor Solubility of Product | Strong intermolecular π-π stacking in planar, conjugated systems. | Introduce solubilizing side chains, such as long alkyl or alkoxy groups, to the molecular structure.[6] |
| Difficulty in N-Arylation | N-arylation of the pyrrolo[3,4-c]pyrrole core can be challenging. | While N-alkylation is generally straightforward, N-arylation may require specific catalytic systems and optimized reaction conditions. |
Experimental Protocols
General Procedure for the Synthesis of Structurally Diverse Pyrrolo[3,4-c]quinoline-1,3-diones
This protocol is based on a pyrazole-promoted, diketene-based reaction.[9]
-
To a 25 mL round-bottom flask, add pyrazole (1.0 mmol), isatin (1.0 mmol), diketene (1.0 mmol), and a primary amine (1.0 mmol).[9]
-
Stir the reaction mixture at reflux (approximately 70°C) for about 4 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[9]
-
Upon completion, the desired product will precipitate.[9]
-
Filter the precipitate and wash it with a small amount of cold ethanol.[9]
-
The target pyrrolo[3,4-c]quinoline-1,3-dione is obtained as a solid.[9]
General Procedure for N-Substitution of 1,4-Diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole
This protocol is a general method for the N-substitution of a pre-formed DPP core.[10]
-
Suspend 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).[10]
-
Add a base (e.g., sodium hydride, 4.0 eq) to the suspension and stir for 24 hours.[10]
-
Add the electrophile (e.g., n-butyl chloroformate, 4.0 eq) and continue stirring overnight.[10]
-
Filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under vacuum.[10]
-
Take up the residue in a mixture of water and a suitable organic solvent (e.g., diethyl ether).[10]
-
Separate the organic phase, dry it over a drying agent (e.g., MgSO4), and concentrate it under vacuum to yield the N-substituted product.[10]
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrrolo[3,4-c]quinoline-1,3-dione Synthesis [9]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂O | Reflux | 10 | Trace |
| 2 | CH₃CN | Reflux | 8 | 45 |
| 3 | CH₂Cl₂ | Reflux | 10 | Trace |
| 4 | Toluene | Reflux | 8 | 60 |
| 5 | EtOH | Reflux | 4 | 90 |
| 6 | MeOH | Reflux | 5 | 85 |
| 7 | EtOH | Room Temp. | 24 | No Reaction |
Reaction conditions: pyrazole (1.0 mmol), isatin (1.0 mmol), diketene (1.0 mmol), primary amine (1.0 mmol).
Visualizations
Caption: A general experimental workflow for the N-substitution of a pyrrolo[3,4-c]pyrrole core.
Caption: A troubleshooting flowchart for addressing low yields in pyrrolo[3,4-c]pyrrole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5616725A - Pyrrolo[3,4-C]pyrrole synthesis - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: While specific impurities depend on the synthetic route, you can generally expect to find:
-
Unreacted Starting Materials: Such as benzylamine and a suitable anhydride (e.g., cis-1,2,3,6-tetrahydrophthalic anhydride or a related precursor).
-
Side-Products: These can arise from incomplete cyclization or side reactions of the starting materials. For instance, impurities from commercial benzylamine, which is often synthesized from benzyl chloride, may include benzaldehyde, benzyl alcohol, and dibenzyl ether.[1]
-
Polymeric Byproducts: Pyrrole derivatives can be susceptible to polymerization, especially in the presence of acid or light.[2]
-
Oxidation Products: The pyrrole ring system can be prone to oxidation, leading to colored impurities.[2]
Q2: My purified product is colored (e.g., yellow or brown), but it should be a white solid. What could be the cause?
A2: Color in the final product is a common issue and can be attributed to several factors:
-
Oxidation: Exposure to air and light can cause the formation of colored, oxidized impurities. This can be exacerbated by trace amounts of acid from the synthesis.
-
Residual Catalysts: If a metal catalyst was used in any synthetic step, trace amounts can lead to coloration.
-
Highly Conjugated Byproducts: Even small amounts of highly conjugated side-products can impart significant color.
To address this, minimize exposure to air and light during purification and storage. A charcoal treatment of the crude product solution before the final purification step can help adsorb colored impurities, though this may slightly reduce the overall yield.[3]
Q3: I'm having trouble getting my product to crystallize. It keeps "oiling out." What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to a high concentration of the compound, rapid cooling, or the presence of impurities. To troubleshoot this:
-
Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can help.[3]
-
Use a More Dilute Solution: Add more hot solvent to the mixture to prevent supersaturation upon cooling. You can then slowly evaporate the solvent to encourage crystal growth.[3]
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Re-purify Before Crystallization: If impurities are inhibiting crystallization, it may be necessary to first purify the crude product by another method, such as column chromatography.[2]
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
| Possible Cause | Troubleshooting Tip |
| Inappropriate Solvent System | The ideal solvent should dissolve the product well when hot and poorly when cold, while impurities should remain soluble at all temperatures or be insoluble in the hot solvent. Conduct a systematic solvent screening with a range of polar and non-polar solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexanes) to find the optimal single or two-solvent system. For related pyrrole-2,3-diones, recrystallization from toluene or 2-propanol has been reported.[4] |
| Cooling Rate is Too Fast | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Co-crystallization of Impurities | If an impurity has a very similar structure to the desired product, it may co-crystallize. In this case, column chromatography may be a more effective purification method. |
Issue 2: Poor Separation or Low Recovery During Column Chromatography
| Possible Cause | Troubleshooting Tip |
| Incorrect Mobile Phase Polarity | If the eluent is too polar, the product and impurities will elute together quickly. If it is not polar enough, the product may not move off the column. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.2-0.4 for the desired product. For similar diketopyrrolo[3,4-c]pyrrole derivatives, solvent systems such as dichloromethane/n-hexane have been used.[2] |
| Product Degradation on Silica Gel | Pyrrole derivatives can sometimes decompose on acidic silica gel. To mitigate this, you can add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to neutralize acidic sites.[3] Alternatively, using a different stationary phase like neutral alumina can be beneficial.[3] |
| Column Overloading | Loading too much crude material onto the column will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Improper Column Packing | An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined empirically.
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is too non-polar. If it doesn't dissolve, heat the mixture. If it dissolves when hot but not when cold, it is a good candidate solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
This is a general procedure for the purification of this compound by silica gel chromatography.
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that gives the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system and pour it into the chromatography column. Allow the silica gel to settle, ensuring a flat top surface. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is highly soluble. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, impregnated silica gel to the top of the column. Alternatively, a minimal volume of the crude product solution can be carefully added directly to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following tables summarize purification data for compounds with similar structural motifs, which can serve as a starting point for the purification of this compound.
Table 1: Recrystallization Solvents for Related Pyrrole-dione Compounds
| Compound Class | Recrystallization Solvent(s) | Reference |
| Pyrrole-2,3-diones | Toluene | [4] |
| Pyrrole-2,3-diones | 2-Propanol | [4] |
| Pyrrolo[3,4-c]pyridine-1,3-diones | 95% Ethanol / N,N-dimethylformamide | [5] |
Table 2: Column Chromatography Conditions for Related Diketopyrrolopyrroles
| Compound Class | Stationary Phase | Mobile Phase | Reference |
| Diketopyrrolo[3,4-c]pyrrole Dyes | Silica Gel | Dichloromethane / n-hexane | [2] |
| Pyrrolidinone Derivatives | Silica Gel | Petroleum ether / Ether | [5] |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification challenges.
References
- 1. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
Preventing degradation of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione during storage
Technical Support Center: 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | 1. Moisture Absorption: The compound may be hygroscopic. 2. Degradation: Exposure to light, heat, or reactive atmospheric components. | 1. Store in a desiccator over a suitable drying agent. 2. Handle in a glove box under an inert atmosphere (e.g., argon or nitrogen). 3. Protect from light by using amber vials or storing in the dark. 4. Store at recommended low temperatures. |
| Decreased purity observed by analytical methods (e.g., HPLC, NMR) | 1. Hydrolysis: The dione ring is susceptible to hydrolysis, especially in the presence of acid or base.[1][2][3][4] 2. Photodegradation: Exposure to UV or visible light can induce degradation.[1][2][3] 3. Thermal Degradation: Elevated temperatures can promote decomposition.[5] 4. Oxidation: Reaction with atmospheric oxygen. | 1. Ensure storage containers are tightly sealed and the storage environment is dry. 2. Avoid exposure to acidic or basic conditions during storage and handling. The compound is most stable in a neutral medium.[1][2][3] 3. Store in a dark location or use amber-colored containers. 4. Store at reduced temperatures (see recommended storage conditions below). 5. For long-term storage, consider storing under an inert gas. |
| Inconsistent experimental results | Compound Degradation: Use of a degraded compound can lead to unreliable and irreproducible results. | 1. Perform a quality control check on the stored compound before use (e.g., measure melting point, run an HPLC purity check). 2. If degradation is suspected, purify the compound before use or obtain a new batch. 3. Always use fresh solutions for experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of similar structures like pyrrolo[3,4-c]pyridine-1,3-dione derivatives and succinimides, the primary degradation pathways are likely:
-
Hydrolysis: The imide bonds in the pyrrole-1,3-dione ring are susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions, leading to the formation of a dicarboxylic acid and benzylamine.[6][7][8]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the breakdown of the molecule. Similar pyrrolo[3,4-c]pyridine-1,3-dione structures are known to be photolabile.[1][2][3]
-
Thermal Degradation: While likely more stable than some compounds, prolonged exposure to high temperatures can cause decomposition. The benzylamine moiety can undergo thermal decomposition at very high temperatures.[5]
-
Oxidation: The benzylic position and the pyrrolidine ring could be susceptible to oxidation over time, especially in the presence of air and light.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, the following storage conditions are recommended. These are based on best practices for storing structurally related and sensitive organic compounds.[9][10]
| Parameter | Short-Term Storage (days to weeks) | Long-Term Storage (months to years) |
| Temperature | 2-8 °C (Refrigerated) | -20 °C or lower (Frozen) |
| Atmosphere | Tightly sealed container | Under an inert gas (Argon or Nitrogen) |
| Light | Protected from light (Amber vial or dark place) | Protected from light (Amber vial or dark place) |
| Humidity | In a desiccator | In a desiccator |
Q3: How can I detect degradation of my compound?
A3: Several analytical techniques can be employed to assess the purity and detect degradation products:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting impurities and degradation products. A reversed-phase HPLC method would be suitable.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify structural changes and the presence of degradation products.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of degradation products, often coupled with HPLC (LC-MS).[1][2]
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
Q4: Is it necessary to handle this compound under an inert atmosphere?
A4: For short-term storage and routine handling, working quickly in a dry environment may be sufficient. However, for long-term storage or if the compound is particularly sensitive, handling under an inert atmosphere (e.g., in a glove box) is highly recommended to prevent oxidative degradation and hydrolysis from atmospheric moisture.[9]
Experimental Protocols
Protocol 1: Stability Testing of this compound
Objective: To evaluate the stability of the compound under various environmental conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Buffers of different pH (e.g., pH 4, 7, 9)
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
HPLC system with a UV detector
Methodology:
-
Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile).
-
Aliquot the stock solution into several amber HPLC vials.
-
For hydrolysis testing, add acidic, neutral, and basic buffers to the respective vials.
-
For thermal degradation testing, place vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C).
-
For photodegradation testing, expose vials to a controlled light source in a photostability chamber. Keep control samples wrapped in aluminum foil to exclude light.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
-
Analyze the aliquots by a validated HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
Visualizations
Caption: Potential degradation pathways for the compound.
Caption: Workflow for stability testing experiments.
Caption: A logical troubleshooting guide for users.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. | Sigma-Aldrich [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
Technical Support Center: Troubleshooting Low Bioactivity in 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity in assays involving 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione and related compounds. The content is structured to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected or no activity with this compound in our assay. What are the potential primary causes?
A1: Low bioactivity can stem from several factors, broadly categorized as issues with the compound itself, the assay conditions, or the biological target system. Initial checks should include:
-
Compound Integrity and Solubility: Verify the purity and stability of your compound stock. Ensure it is fully dissolved in a compatible solvent (e.g., DMSO) and that the final concentration in the assay does not exceed its solubility limit, which can lead to precipitation.
-
Assay Conditions: Suboptimal assay parameters such as buffer pH, temperature, and incubation times can significantly impact results. Each component should be systematically evaluated.
-
Target Engagement: Confirm that the biological target (e.g., enzyme, receptor, cell line) is active and responsive to control compounds.
Q2: How can we rule out compound-specific issues as the cause of low bioactivity?
A2: To investigate if the issue lies with the this compound compound, consider the following:
-
Purity and Stability Analysis: Use techniques like HPLC or LC-MS to confirm the purity of your compound stock and to check for degradation, especially after storage.
-
Solubility Assessment: Determine the compound's solubility in your assay buffer. Compound precipitation can lead to a significant underestimation of its potency.
-
Promiscuous Inhibition and Aggregation: Some compounds can form aggregates at higher concentrations, leading to non-specific inhibition.[1] This can be tested by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to see if activity is restored.
Q3: What are the key considerations for optimizing a cell-based assay showing low compound activity?
A3: For cell-based assays, several factors beyond the compound itself can influence the observed activity:
-
Cell Health and Viability: Ensure that the cells are healthy, within a low passage number, and free from contamination.[2] Unhealthy cells can exhibit altered signaling and poor response to stimuli.
-
Compound Permeability: The compound may have poor cell permeability. This is a key difference between biochemical and cell-based assays.[3]
-
Target Expression Levels: Verify that the target protein is expressed at sufficient levels in the cell line being used.
-
Assay Endpoint and Timing: The chosen assay endpoint (e.g., reporter gene activation, cytokine secretion) and the timing of the measurement must be appropriate for the biological pathway being investigated.[4]
Q4: Our biochemical (enzyme-based) assay is showing low inhibition. What should we troubleshoot?
A4: In biochemical assays, focus on the following:
-
Enzyme Activity: Confirm the activity of your enzyme preparation with a known substrate and control inhibitor. Enzyme activity can be affected by improper storage and handling.
-
Substrate and Cofactor Concentrations: Ensure that the concentrations of the substrate and any necessary cofactors (e.g., ATP for kinases) are optimal. For competitive inhibitors, the apparent potency can be influenced by the substrate concentration.
-
Order of Reagent Addition: The order in which reagents are added can sometimes impact the results, especially for irreversible or slow-binding inhibitors. Maintain a consistent order of addition.
Troubleshooting Guides
This section provides structured guidance for addressing low bioactivity in assays targeting potential biological pathways for this compound, based on the activity of structurally related compounds.
Guide 1: Troubleshooting Low Activity in Cyclooxygenase (COX) Inhibition Assays
-
Potential Targets: COX-1 and COX-2 enzymes.
-
Common Assay Formats: Fluorometric or colorimetric assays measuring the production of prostaglandins.[5]
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Inhibition | Inactive COX enzyme. | Verify enzyme activity using a known NSAID like celecoxib (for COX-2) or ibuprofen. |
| Compound precipitation. | Decrease the final compound concentration and/or increase the DMSO concentration (while keeping it below inhibitory levels). | |
| Suboptimal arachidonic acid concentration. | Optimize the substrate (arachidonic acid) concentration. High substrate levels can reduce the apparent potency of competitive inhibitors.[6] | |
| High Background Signal | Autoxidation of the probe. | Prepare fresh probe solution and protect it from light. |
| Contaminated reagents. | Use high-purity water and reagents for all buffers and solutions.[7] | |
| Poor Reproducibility | Inconsistent incubation times. | Use a multichannel pipette for simultaneous addition of reagents to ensure uniform incubation times.[7] |
| Temperature fluctuations. | Ensure all reagents and plates are equilibrated to the assay temperature (e.g., 37°C) before starting the reaction. |
Guide 2: Troubleshooting Low Activity in Histone Deacetylase (HDAC) Inhibition Assays
-
Potential Targets: Class I and II HDAC enzymes.
-
Common Assay Formats: Homogeneous luminescent or fluorescent assays using an acetylated peptide substrate.[8][9]
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Inhibition | Inactive HDAC enzyme. | Confirm enzyme activity with a known HDAC inhibitor like Trichostatin A (TSA) or Vorinostat. |
| Insufficient incubation time with the compound. | Pre-incubate the enzyme with the test compound before adding the substrate to allow for binding. | |
| Inappropriate substrate for the HDAC isoform. | Ensure the acetylated peptide substrate is suitable for the specific HDAC isoform being tested. | |
| Weak Signal | Low enzyme concentration. | Increase the HDAC enzyme concentration to a level that provides a robust signal-to-background ratio. |
| Inactive developer solution. | Ensure the developer reagent is prepared fresh and stored correctly. | |
| High Variability | Pipetting errors. | Use calibrated pipettes and consider using a master mix for reagent addition to minimize well-to-well variability. |
| Incomplete mixing. | Gently mix the plate after each reagent addition. |
Guide 3: Troubleshooting Low Activity in Kinase (e.g., PI3K) Inhibition Assays
-
Potential Targets: Phosphoinositide 3-kinases (PI3Ks).
-
Common Assay Formats: Luminescence-based assays measuring ATP consumption (e.g., ADP-Glo™) or TR-FRET assays.[10]
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Inhibition | Inactive kinase. | Test the kinase with a known potent inhibitor (e.g., wortmannin for PI3K). |
| High ATP concentration. | As an ATP-competitive inhibitor, the compound's apparent IC50 will be higher at elevated ATP concentrations. Use an ATP concentration at or near the Km for the kinase.[3] | |
| Compound interference with the detection system. | In luminescence-based ATP detection assays, the compound may directly inhibit the luciferase enzyme. Run a counterscreen against the detection enzyme. | |
| Low Signal in Cell-Based Assays | Poor cell permeability of the compound. | This is a common reason for discrepancies between biochemical and cellular activity.[3] Consider modifying the compound to improve permeability. |
| Inactive downstream signaling. | Ensure the cell line used has an active PI3K signaling pathway and responds to known stimuli (e.g., growth factors). | |
| High Background | Autophosphorylation of the kinase or substrate. | Optimize the kinase concentration to the lowest level that provides a reliable signal.[3] |
| Reagent impurity. | Use high-purity ATP and substrates.[10] |
Guide 4: Troubleshooting Low Activity in GPCR (e.g., CCR5) Antagonist Assays
-
Potential Target: C-C chemokine receptor type 5 (CCR5).
-
Common Assay Formats: Cell-based assays measuring inhibition of ligand-induced signaling (e.g., calcium flux, cAMP modulation) or viral entry assays.[11][12]
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Antagonism | Low receptor expression on cells. | Use a cell line with confirmed high expression of CCR5. |
| Inactive ligand/agonist. | Verify the activity of the stimulating ligand (e.g., a chemokine like RANTES) by observing a robust response in the absence of the antagonist. | |
| Inappropriate assay window. | Optimize the ligand concentration to be near its EC80 to provide a sufficient window for observing inhibition. | |
| Weak Signal in Viral Entry Assays | Low viral infectivity. | Use a fresh, high-titer viral stock. |
| Incorrect viral tropism. | Ensure the virus used is CCR5-tropic and not CXCR4-tropic. A tropism assay may be required.[13][14] | |
| High Variability | Inconsistent cell density. | Ensure uniform cell seeding across all wells of the microplate. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or ensure proper humidification during incubation to minimize evaporation. |
Experimental Protocols
Protocol 1: General Workflow for a Biochemical Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 of a test compound against a purified enzyme.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound stock in DMSO.
-
Prepare the assay buffer at the optimal pH for the enzyme.
-
Prepare the enzyme, substrate, and any necessary cofactors in the assay buffer.
-
-
Assay Procedure:
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of a microplate.
-
Add the enzyme solution to all wells and pre-incubate with the compound for a defined period (e.g., 15-30 minutes) at the assay temperature.
-
Initiate the reaction by adding the substrate (and cofactors, if applicable).
-
Incubate for a fixed time, ensuring the reaction remains in the linear range (typically <20% substrate turnover).
-
Stop the reaction using a suitable stop solution.
-
Measure the product formation or substrate depletion using an appropriate detection method (e.g., fluorescence, luminescence, absorbance).
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data to the positive control (enzyme with DMSO, 100% activity) and a fully inhibited control (0% activity).
-
Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: General Workflow for a Cell-Based Signaling Assay
This protocol outlines a general procedure for assessing the inhibitory effect of a compound on a cellular signaling pathway.
-
Cell Culture and Seeding:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells into a multi-well plate at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle control.
-
Pre-incubate the cells with the compound for a suitable duration (e.g., 1-2 hours).
-
-
Cellular Stimulation:
-
Add the specific stimulus (e.g., a cytokine for an inflammatory pathway, a growth factor for a kinase pathway) to the wells to activate the signaling cascade.
-
Incubate for a predetermined time to allow for the cellular response.
-
-
Assay Readout:
-
Lyse the cells (if measuring an intracellular endpoint) or collect the supernatant (if measuring a secreted molecule).
-
Perform the detection assay (e.g., ELISA for cytokine levels, reporter gene assay for transcriptional activation, Western blot for protein phosphorylation).
-
-
Data Analysis:
-
Normalize the data to the stimulated control (cells with stimulus and vehicle) and the unstimulated control.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value as described for the biochemical assay.
-
Visualizations
Caption: A logical workflow for troubleshooting low bioactivity.
Caption: A potential PI3K signaling pathway targeted by an inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. thebodypro.com [thebodypro.com]
- 14. CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with pyrrolo[3,4-c]pyrrole compounds, with a focus on overcoming resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for anticancer pyrrolo[3,4-c]pyrrole compounds?
Pyrrolo[3,4-c]pyrrole and its fused derivatives are versatile scaffolds that have been investigated for a range of biological activities. In oncology, they primarily function as inhibitors of protein kinases, which are crucial regulators of cellular processes. For example, various derivatives have been developed as potent inhibitors of Glycogen Synthase Kinase 3 (GSK3), Cyclin-Dependent Kinases (CDKs), and receptor tyrosine kinases like EGFR and VEGFR.[1][2][3] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Q2: What are the common mechanisms of acquired resistance to pyrrolo[3,4-c]pyrrole-based kinase inhibitors?
While specific resistance mechanisms can vary, they generally fall into established categories for kinase inhibitors:[4]
-
Target Modification: Secondary mutations in the kinase's gatekeeper residue or other parts of the drug-binding pocket can prevent the inhibitor from binding effectively while preserving the kinase's activity.[5]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway. For instance, if a primary pathway dependent on Kinase A is blocked, the cell might upregulate a parallel pathway driven by Kinase B to maintain proliferation and survival signals.[4]
-
Gene Amplification: The cancer cells may amplify the gene encoding the target kinase, leading to overexpression of the protein. This increases the target concentration to a level that "out-competes" the inhibitor.[4]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[6]
Q3: How can we model and study the development of resistance in the lab?
The most common method is to generate drug-resistant cell lines through continuous exposure to a pyrrolo[3,4-c]pyrrole compound.[6][7] This is achieved by treating a sensitive parental cell line with the compound at its IC50 concentration and gradually increasing the dose as the cells adapt and become resistant.[7] This process mimics the selective pressure that occurs in patients during treatment. These newly generated resistant lines can then be compared to the parental line to identify the underlying resistance mechanisms.[6][8]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Precipitation | Visually inspect for precipitate in stock solutions and final assay concentrations. Test compound solubility in the specific cell culture medium used. Consider using a different solvent or adding a solubilizing agent if compatible with the assay.[9] |
| Cell Seeding Density & Growth Phase | Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. Inconsistent cell numbers can significantly alter results.[10] Perform a preliminary experiment to determine the optimal seeding density and assay duration for your cell line.[10] |
| Assay Reagent Variability | Use fresh aliquots of key reagents (e.g., MTT, WST-1) for each experiment. Ensure reagents are stored correctly and have not expired.[9] |
| Inconsistent Incubation Times | Strictly adhere to the planned incubation times for both drug treatment and assay development steps. Use a multichannel pipette or automated liquid handler for simultaneous reagent addition to minimize timing variability across the plate.[11] |
Guide 2: Compound Shows Potent Biochemical Activity but is Ineffective in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane. Assess the compound's physicochemical properties (e.g., lipophilicity). If permeability is low, medicinal chemistry efforts may be needed to optimize the structure. |
| Active Drug Efflux | The compound may be a substrate for efflux pumps like P-glycoprotein (ABCB1) or BCRP (ABCG2).[8] To test this, co-administer your compound with a known efflux pump inhibitor (e.g., verapamil, Ko143) and see if cellular activity is restored. |
| High Intracellular ATP | The concentration of ATP inside a cell (1-10 mM) is much higher than that used in many biochemical kinase assays (1-100 µM).[9] This high ATP level can outcompete ATP-competitive inhibitors. This is an inherent challenge; potent inhibitors are required to overcome this. |
| Compound Metabolism | The compound may be rapidly metabolized into an inactive form by the cells. Use LC-MS/MS to analyze the intracellular concentration of the parent compound over time. |
Key Experimental Protocols
Protocol 1: Development of Drug-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous, dose-escalating exposure.[7]
Materials:
-
Parental cancer cell line of interest
-
Pyrrolo[3,4-c]pyrrole compound
-
Complete cell culture medium, fetal bovine serum (FBS), and antibiotics
-
DMSO (for compound stock solution)
-
Cell culture flasks, plates, and standard equipment
Methodology:
-
Determine Initial IC50: First, determine the 50% inhibitory concentration (IC50) of the compound on the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Culture the parental cells in complete medium containing the pyrrolo[3,4-c]pyrrole compound at its IC50 concentration.
-
Monitor and Passage: Monitor the cells daily. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of the compound.
-
Dose Escalation: Once the cells demonstrate stable growth at the initial IC50 concentration (comparable to the parental line without the drug), increase the compound's concentration by 1.5- to 2-fold.[7]
-
Repeat and Cryopreserve: Repeat the process of monitoring, passaging, and dose escalation. It is crucial to cryopreserve cells at each successful concentration stage.[7] If widespread cell death occurs after a dose increase, revert to the previous concentration until the culture recovers.
-
Characterization: Continue this process until the desired level of resistance is achieved (e.g., >10-fold increase in IC50 compared to the parental line). The resulting cell line can then be used for mechanistic studies.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
This protocol is used to measure the cytotoxic effects of a compound and calculate its IC50 value.[8]
Materials:
-
Parental and/or resistant cancer cell lines
-
96-well flat-bottom plates
-
Pyrrolo[3,4-c]pyrrole compound, serially diluted
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[8]
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[3,4-c]pyrrole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and no-cell (blank) wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Analysis: After subtracting the blank, normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in protein expression or phosphorylation in key signaling pathways following treatment with a pyrrolo[3,4-c]pyrrole compound.[9]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-ß-actin)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[9] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[8] Analyze band intensities relative to a loading control (e.g., ß-actin).
Visualizations
Signaling Pathway Diagram
Caption: Bypass pathway activation as a mechanism of drug resistance.
Experimental Workflow Diagram
Caption: Workflow for generating drug-resistant cell lines.
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting poor cellular activity.
References
- 1. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sci-hub.box [sci-hub.box]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjsocmed.com]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Enhancing Cell Permeability of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Welcome to the technical support center for 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to improving the cell permeability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely physicochemical properties of this compound that may limit its cell permeability?
Q2: Which in vitro assays are recommended for assessing the cell permeability of this compound?
A2: Two widely accepted assays for evaluating cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[2]
-
PAMPA: This is a high-throughput, cell-free assay that predicts passive diffusion. It is a cost-effective initial screen for permeability.[2]
-
Caco-2 Cell Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal barrier.[2][3] It provides a more comprehensive assessment by evaluating both passive diffusion and active transport mechanisms, including efflux.[2][3]
Q3: My compound shows low permeability in the Caco-2 assay. What are the potential reasons?
A3: Low permeability in a Caco-2 assay can stem from several factors:
-
Poor Passive Diffusion: The intrinsic physicochemical properties of the compound may not be favorable for crossing the cell membrane.
-
Active Efflux: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[2] This is indicated by an efflux ratio (Papp B-A / Papp A-B) greater than 2.[4]
-
Low Compound Recovery: The compound may be binding to the assay plates or exhibiting instability in the assay buffer.[4]
-
Lysosomal Trapping: Basic compounds can accumulate in the acidic environment of lysosomes.[4]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
This troubleshooting guide will help you navigate potential causes and solutions for low apparent permeability of this compound in a Caco-2 assay.
Caption: Troubleshooting workflow for low Caco-2 permeability.
Issue 2: Low Compound Recovery in Permeability Assays
Low recovery can lead to an underestimation of permeability. Here are steps to address this issue.
-
Modify Assay Buffer: For lipophilic compounds, consider adding 1-4% Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment to act as a sink and reduce non-specific binding.[4]
-
Use Low-Binding Plates: Utilize commercially available low-adsorption microplates for sample collection and storage.[4]
-
Pre-treat Collection Plates: Pre-loading collection plates with an organic solvent like acetonitrile or methanol can help to immediately solubilize the compound upon collection.[4]
-
Check for Lysosomal Trapping: If the compound has basic properties, investigate lysosomal trapping by running the assay in the presence of a lysosomotropic agent like bafilomycin A1. An increase in Papp suggests lysosomal trapping.[4]
-
Verify Compound Stability: Assess the stability of the compound in the assay buffer over the course of the experiment using LC-MS/MS analysis.[4]
Strategies for Enhancing Cell Permeability
If poor passive permeability is confirmed, several medicinal chemistry strategies can be employed to improve the properties of this compound.
Caption: Strategies to improve the cell permeability of small molecules.
Data Presentation: Impact of Structural Modifications
The following table summarizes potential structural modifications and their expected impact on cell permeability.
| Modification Strategy | Example Modification on the Pyrrolopyrrole Scaffold | Expected Impact on Permeability | Rationale | Potential Downsides |
| Increase Lipophilicity | Addition of alkyl or aryl groups to the benzyl moiety or the core structure. | Increase | Enhances partitioning into the lipid bilayer.[5] | May decrease solubility and increase metabolic liability.[6] |
| Mask Polar Groups | N-methylation of the pyrrole nitrogen or esterification of any carboxylic acid groups. | Increase | Reduces the number of hydrogen bond donors, lowering the desolvation penalty for membrane crossing.[6] | Could negatively impact target binding affinity.[6] |
| Prodrug Approach | Attaching a lipophilic, cleavable moiety to a polar functional group. | Increase | Improves permeability, with the active compound released intracellularly by enzymatic cleavage.[4][5] | Requires careful design to ensure efficient cleavage at the target site. |
| Reduce H-Bond Donors | Replacing N-H groups with N-alkyl groups. | Increase | Reduces the energy required to move from an aqueous to a lipid environment.[6] | May alter the conformation and binding affinity of the molecule.[6] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and acceptor plate)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., in DMSO)
-
LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully coat the membrane of each well in the filter plate with the phospholipid solution.
-
Prepare Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration.
-
Assemble PAMPA Sandwich: Place the lipid-coated filter plate on top of the acceptor plate.
-
Add Donor Solution: Add the donor solution containing the test compound to the wells of the filter plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a validated LC-MS/MS method.[2]
-
Calculate Permeability: Calculate the apparent permeability coefficient (Pe) using the appropriate formula.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21-28 days to allow for monolayer formation and differentiation.[3]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the formation of tight junctions.[7]
-
Preparation of Transport Buffer: Warm the HBSS transport buffer to 37°C.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined time (e.g., 2 hours).[3]
-
At the end of the incubation, collect samples from both chambers.[3]
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Concurrently, perform the assay in the reverse direction by adding the test compound to the basolateral (donor) chamber and sampling from the apical (receiver) chamber.[7]
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.[7]
-
Data Analysis:
-
Calculate the Papp values for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.[3]
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B).[4]
-
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione Scaffolds and Other Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, targeting a wide array of diseases from cancer to neurodegenerative disorders. The 2-benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold, a maleimide derivative, represents a class of compounds with potential inhibitory activity against key cellular kinases. While specific data for the 2-benzyl derivative is not extensively documented in publicly accessible literature, the core structure is recognized for its interaction with Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in numerous pathologies including Alzheimer's disease, type 2 diabetes, and certain cancers.[1][2]
This guide provides an objective comparison of the potential efficacy of this scaffold class against other well-characterized GSK-3 inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation of novel therapeutic agents.
Mechanism of Action: Targeting the GSK-3 Signaling Pathway
GSK-3 is a critical enzyme that is typically constitutively active within the cell and is regulated through inhibitory phosphorylation.[3] It plays a pivotal role in multiple signaling cascades, most notably the Wnt/β-catenin and insulin pathways. In the canonical Wnt pathway, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to β-catenin stabilization, nuclear translocation, and activation of target gene transcription. Small molecule inhibitors, including those based on the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold, typically act as ATP-competitive inhibitors, binding to the kinase's ATP pocket and preventing the phosphorylation of its substrates.[3][4]
Comparative Performance: In Vitro Inhibitory Activity
The efficacy of a kinase inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Below is a comparison of several well-established GSK-3 inhibitors against which novel compounds like this compound can be benchmarked.
| Inhibitor | Target(s) | IC50 Value (GSK-3β) | IC50 Value (GSK-3α) | Selectivity Notes |
| CHIR-99021 | GSK-3 | 6.7 nM[5] | 10 nM[5] | Highly selective; exhibits >500-fold selectivity for GSK-3 over 20 other kinases. |
| AR-A014418 | GSK-3 | 104 nM[3] | - | Selective over CDK2, CDK5, and 26 other kinases.[3] |
| Kenpaullone | GSK-3, CDKs | 23 nM[6] or 230 nM[2] | - | Also inhibits CDK1 (IC50 = 0.4 µM) and CDK5 (IC50 = 0.85 µM).[2][6] |
| SB-216763 | GSK-3 | - | 34 nM[4] | Exhibits little to no inhibition of 24 other kinases tested.[4] |
Note: IC50 values can vary based on assay conditions (e.g., ATP concentration). The data presented is for comparative purposes.
Experimental Protocols
Accurate and reproducible data are critical for comparing kinase inhibitors. Below are detailed methodologies for key experiments.
In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kits (e.g., ADP-Glo™) and is designed to measure the amount of ADP produced in a kinase reaction, which correlates with kinase activity.
Objective: To determine the IC50 value of a test compound against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 peptide substrate (e.g., a peptide based on glycogen synthase I)[7]
-
ATP (at a concentration near the Km for GSK-3β)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test Compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Perform a 10-point serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (for "no inhibition" and "blank" controls) to the appropriate wells of the 384-well plate.
-
Enzyme Addition: Prepare the GSK-3β enzyme solution in ice-cold Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well (excluding "blank" controls).
-
Reaction Initiation: Prepare a substrate/ATP mixture in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final reaction volume is 5 µL.
-
Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.[8]
-
Signal Detection (Part 1 - ATP Depletion): Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[9]
-
Signal Detection (Part 2 - Luminescence Generation): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate at room temperature for 30 minutes in the dark.[9]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay: β-Catenin Stabilization
This protocol measures the cellular activity of a GSK-3 inhibitor by quantifying the stabilization of β-catenin in a cell line like HEK-293.
Objective: To confirm the on-target effect of a GSK-3 inhibitor in a cellular context.
Materials:
-
HEK-293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound and positive control (e.g., CHIR-99021)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease inhibitors
-
Primary antibodies (anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
PVDF membrane and Western blot reagents
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed HEK-293 cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., 3 µM CHIR-99021) in complete growth medium. Treat the cells and include a vehicle control (e.g., 0.1% DMSO).[10]
-
Incubation: Incubate the plates for 4-6 hours at 37°C in a CO2 incubator.[10]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, and collect the cell lysate.[10]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein amount for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.[10]
-
-
Data Analysis: Quantify the band intensity for β-catenin and normalize it to the loading control. Compare the levels of stabilized β-catenin in compound-treated cells versus vehicle-treated cells.
References
- 1. cellagentech.com [cellagentech.com]
- 2. Kenpaullone | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of 2-Substituted Pyrrolo[3,4-c]pyridine-1,3-dione Analogs: A Guide for Researchers
While direct comparative studies on 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione analogs are limited in publicly available literature, a wealth of research exists for the structurally related 2-substituted pyrrolo[3,4-c]pyridine-1,3-dione analogs. This guide provides a comparative analysis of these aza-analogs, offering valuable insights into their structure-activity relationships and potential as therapeutic agents. The data presented here is intended to guide researchers, scientists, and drug development professionals in the exploration of this class of compounds.
The pyrrolo[3,4-c]pyridine-1,3-dione scaffold is a key pharmacophore found in a variety of biologically active compounds.[1][2][3] These derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, sedative, antimycobacterial, and antitumor effects.[1][2][3] This comparative guide focuses on the anticancer and enzyme inhibitory activities of these analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro biological activity of a series of 2-substituted 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione derivatives against various cancer cell lines. The data highlights the impact of different substituents at the 2-position of the pyrrolidine ring on the cytotoxic activity of these compounds.
| Compound ID | R (Substituent at position 2) | Cell Line | IC50 (µg/mL) |
| 20g | -CH2-N(CH3)2 | In vitro screen | 19-29 |
| 20h | -CH2-N(C2H5)2 | In vitro screen | 19-29 |
| 20i | -CH2-N(n-C3H7)2 | In vitro screen | 19-29 |
| 20j | -CH2-N(n-C4H9)2 | In vitro screen | 19-29 |
| 20k | -CH2-piperidine | In vitro screen | 19-29 |
| 20l | -CH2-pyrrolidine | In vitro screen | 19-29 |
| 20m | -CH2-morpholine | In vitro screen | 19-29 |
| 20n | -CH2-N-methylpiperazine | In vitro screen | 19-29 |
| 20o | -CH2-N-ethylpiperazine | In vitro screen | 19-29 |
| 20p | -CH2-N-propylpiperazine | In vitro screen | 19-29 |
| 20q | -CH2-N-butylpiperazine | In vitro screen | 19-29 |
| 20r | -CH2-N-phenylpiperazine | In vitro screen | 19-29 |
| 20s | -CH2-N-benzylpiperazine | In vitro screen | 19-29 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of 2-substituted pyrrolo[3,4-c]pyridine-1,3-dione analogs.
In Vitro Antitumor Activity Screening
The in vitro antitumor activity of the synthesized compounds was evaluated using a panel of human cancer cell lines. The following protocol is a standard method for assessing cytotoxicity.
a) Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b) Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The next day, the cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) dissolved in DMSO (final DMSO concentration should be <0.5%). Control wells receive DMSO alone.
-
After 48-72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Kinase Inhibition Assay
Several pyrrole-based compounds have been identified as kinase inhibitors. The following is a general protocol for an in vitro kinase inhibition assay.
a) Reagents and Materials:
-
Recombinant human kinase (e.g., PI3K, CK2).
-
Kinase substrate (e.g., a specific peptide or protein).
-
ATP (Adenosine triphosphate).
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
b) Assay Procedure:
-
The kinase reaction is set up in a 96-well plate.
-
The test compounds at various concentrations are pre-incubated with the kinase in the kinase buffer for 15-30 minutes at room temperature.
-
The kinase reaction is initiated by adding the substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent according to the manufacturer's instructions.
-
The luminescence or fluorescence is read on a plate reader.
-
The percent inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.
Visualizations
The following diagrams illustrate a key signaling pathway targeted by some pyrrolopyridine derivatives and a general workflow for their synthesis and biological evaluation.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Comparative Guide to the Structure-Activity Relationship of Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold. While comprehensive SAR studies on 2-benzyl substituted derivatives are limited in publicly available literature, this document synthesizes findings from related N-substituted analogs to elucidate key structural determinants for biological activity. The guide covers activities including CCR5 antagonism and cyclooxygenase (COX) inhibition, presenting available quantitative data, detailed experimental protocols, and visualizations of key concepts.
Overview of the Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione Scaffold
The tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core is a rigid bicyclic structure that serves as a versatile scaffold in medicinal chemistry. Modifications, particularly at the nitrogen positions (N-2 and N-5), have led to the discovery of compounds with a range of biological activities. The benzyl substituent is a key feature in some of these derivatives, contributing to interactions with biological targets.
Comparative Biological Activity
The biological activity of tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives is highly dependent on the nature of the substituents at the N-2 and N-5 positions.
CCR5 Antagonism
Cyclooxygenase (COX) Inhibition
Derivatives of the related pyrrolo[3,4-c]pyrrole scaffold have been investigated as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets for anti-inflammatory drugs. A study on N-substituted 3,4-pyrroledicarboximides provides insights into the SAR for this activity.[2] Although these compounds do not feature a benzyl group, the data informs on the general requirements for COX inhibition by this scaffold.
Table 1: COX Inhibition by N-Substituted Pyrrolo[3,4-c]pyrrole-1,3-dione Derivatives
| Compound ID | N-Substituent | Target | Activity (IC50 in µM) | Selectivity (COX-1/COX-2) |
| 2b | 4-(2-methoxyphenyl)piperazin-1-ylmethyl | COX-1 | 1.1 | 0.05 |
| COX-2 | 0.05 | |||
| 2c | 4-(2-fluorophenyl)piperazin-1-ylmethyl | COX-1 | 1.5 | 0.04 |
| COX-2 | 0.06 | |||
| 2h | 4-(4-fluorophenyl)piperazin-1-ylmethyl | COX-1 | 1.8 | 0.05 |
| COX-2 | 0.09 | |||
| Meloxicam | (Reference Drug) | COX-1 | 2.5 | 0.2 |
| COX-2 | 0.5 | |||
| Data synthesized from a study on related N-substituted 3,4-pyrroledicarboximides, which provides insights into the core scaffold's potential.[2] |
The data suggests that large, substituted piperazinylmethyl groups at the nitrogen atom can lead to potent and selective COX-2 inhibition. The selectivity is a crucial factor in the development of safer anti-inflammatory drugs.
Key Structure-Activity Relationship Insights
-
N-Substitution is Critical : The substituents on the nitrogen atoms of the bicyclic core are the primary determinants of biological activity and target selectivity.
-
Role of Benzyl Groups : The presence of benzyl groups, as seen in the CCR5 antagonist, suggests their importance for establishing key hydrophobic and potentially aromatic interactions with the target protein.
-
Impact of Substituents on the Benzyl Ring : While specific data is limited, it can be inferred that substitutions on the phenyl ring of the benzyl group would modulate activity by altering electronic and steric properties, thereby fine-tuning the binding affinity.
-
Core Scaffold Rigidity : The rigid nature of the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold provides a fixed orientation for the N-substituents, which is advantageous for designing specific ligand-receptor interactions.
References
- 1. 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS#: 165893-99-2 [amp.chemicalbook.com]
- 2. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Target of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione Derivatives: A Comparative Guide to CCR5 Antagonism
Introduction
This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison of methodologies and data to support the in vitro validation of pyrrolo[3,4-c]pyrrole-dione derivatives as CCR5 antagonists.
Comparative Analysis of In Vitro Potency
The efficacy of CCR5 antagonists is typically determined through various in vitro assays that measure their ability to inhibit the binding of natural ligands or prevent viral entry. The half-maximal inhibitory concentration (IC50) is a common metric for potency. Below is a comparison of the in vitro potency of several known CCR5 antagonists.
Note: Quantitative data for 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is not publicly available. Data for a representative analog from a series of novel hexahydropyrrolo[3,4-c]pyrrole CCR5 antagonists is included for structural class comparison.
| Compound | In Vitro Assay | Cell Line | IC50 (nM) | Reference |
| Maraviroc | HIV-1 Entry Assay (R5-tropic virus) | PBMCs | 2.0 (IC90) | [3] |
| gp120-CCR5 Binding Inhibition | Cell-based | 0.22 | [3] | |
| Vicriviroc | HIV-1 Replication Assay (R5-tropic isolates) | PBMCs | 0.04 - 2.3 | [4] |
| RANTES-induced GTPγS Binding | Cell membranes | 4.2 | [4] | |
| Aplaviroc | HIV-1 Entry Assay (R5-tropic virus) | Cell-based | 0.1 - 0.6 | [5] |
| Representative Pyrrolo[3,4-c]pyrrole Analog | RANTES-induced Calcium Mobilization | CHO-K1/Gα16 | ~30 | [6] |
Experimental Protocols for Target Validation
Validating CCR5 as the molecular target for a compound like this compound involves a series of in vitro assays to demonstrate direct binding and functional inhibition.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.
-
Objective: To determine the binding affinity (Ki) of the test compound for CCR5.
-
Materials:
-
Cell membranes from a cell line overexpressing human CCR5 (e.g., HEK293 or CHO cells).
-
Radioligand, such as [¹²⁵I]-MIP-1α or [³H]-Maraviroc.
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters and a filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the CCR5-expressing cell membranes with various concentrations of the test compound.
-
Add a fixed concentration of the radioligand to initiate competitive binding.
-
Incubate the mixture to allow it to reach equilibrium.
-
Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently determine the Ki value.
-
Calcium Flux Assay
This functional assay measures the ability of a compound to block the intracellular calcium mobilization induced by the binding of a natural CCR5 ligand.
-
Objective: To assess the functional antagonist activity of the test compound.
-
Materials:
-
A cell line co-expressing human CCR5 and a G-protein like Gα16 (e.g., CHO-K1 or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
A CCR5 agonist (e.g., RANTES/CCL5 or MIP-1β/CCL4).
-
Test compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an injection system.
-
-
Procedure:
-
Load the CCR5-expressing cells with the calcium-sensitive dye.
-
Incubate the cells with various concentrations of the test compound.
-
Measure the baseline fluorescence.
-
Inject the CCR5 agonist and immediately measure the change in fluorescence over time.
-
The increase in fluorescence corresponds to the release of intracellular calcium.
-
Determine the IC50 value of the test compound by quantifying its ability to inhibit the agonist-induced calcium flux.
-
Chemotaxis Assay
This assay evaluates the ability of a compound to block the directional migration of CCR5-expressing cells towards a chemoattractant.
-
Objective: To determine the inhibitory effect of the test compound on a key physiological function mediated by CCR5.
-
Materials:
-
CCR5-expressing cells (e.g., primary T-lymphocytes or a CCR5-transfected cell line).
-
A chemoattractant (CCR5 ligand like RANTES/CCL5).
-
Test compound.
-
Transwell migration plates (e.g., Boyden chambers) with a porous membrane.
-
Cell counting equipment (e.g., flow cytometer or hemocytometer).
-
-
Procedure:
-
Pre-incubate the CCR5-expressing cells with various concentrations of the test compound.
-
Place the chemoattractant in the lower chamber of the Transwell plate.
-
Add the pre-incubated cells to the upper chamber.
-
Incubate the plate to allow cell migration through the porous membrane towards the chemoattractant.
-
Quantify the number of cells that have migrated to the lower chamber.
-
Calculate the IC50 of the test compound for the inhibition of chemotaxis.[5]
-
Visualizations
Signaling Pathway
Caption: CCR5 signaling in HIV-1 entry and the mechanism of antagonist action.
Experimental Workflow
References
- 1. 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS#: 165893-99-2 [amp.chemicalbook.com]
- 2. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of pyrrolo[3’,4’:3,4]cyclohepta[1,2-d][1,2]oxazoles as promising new candidates for the treatment of lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirodiketopiperazine-based CCR5 inhibitor which preserves CC-chemokine/CCR5 interactions and exerts potent activity against R5 human immunodeficiency virus type 1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel hexahydropyrrolo[3,4-c]pyrrole CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione and Structurally Related Immunomodulatory Drugs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core is a key pharmacophore in a class of compounds known as immunomodulatory drugs (IMiDs). Thalidomide, the prototypical IMiD, and its analogs lenalidomide and pomalidomide have demonstrated significant clinical activity in various hematological malignancies and solid tumors.[1][2][3] Their mechanisms of action are pleiotropic, involving anti-angiogenic, anti-proliferative, and immunomodulatory effects.[4][5] This guide compares the in vivo efficacy of thalidomide and lenalidomide in relevant animal models, provides detailed experimental protocols, and illustrates the key signaling pathways involved.
Data Presentation: In Vivo Efficacy in Xenograft Models
The following tables summarize the in vivo anti-tumor efficacy of thalidomide and lenalidomide in mouse xenograft models.
Table 1: Efficacy of Thalidomide Analogs in a Prostate Cancer Xenograft Model [1]
| Compound | Dosage | Administration | Animal Model | Tumor Cell Line | Outcome |
| Vehicle Control | - | Daily Intraperitoneal (IP) | Mouse | PC3 (Human Prostate Cancer) | Uninhibited tumor growth |
| Gu973 (Tetrafluorinated thalidomide analog) | 1.55 mg/kg | Daily IP | Mouse | PC3 | Moderate efficacy, but associated with toxicity (abdominal swelling, pain, weight loss) |
| Gu998 (Tetrafluorinated thalidomide analog) | 0.42 mg/kg | Daily IP | Mouse | PC3 | Effective in vitro, but no significant tumor volume reduction in vivo |
| Gu1029 (Tetrafluorobenzamide) | 4 mg/kg | Daily IP | Mouse | PC3 | Statistically significant decrease in tumor volume from day 21 |
| Gu992 (Tetrafluorobenzamide) | 2.34 mg/kg | Daily IP | Mouse | PC3 | Statistically significant decrease in tumor volume from day 21 |
Table 2: Efficacy of Lenalidomide in a Myeloma Xenograft Model [6][7]
| Compound | Dosage | Administration | Animal Model | Tumor Cell Line | Outcome |
| Vehicle Control | - | 5 days/week IP | NOD/SCID Mice | JJN3 (Human Myeloma) | Progressive tumor growth |
| Lenalidomide | 5 mg/kg | 5 days/week IP | NOD/SCID Mice | JJN3 | 62% reduction in tumor volume compared to vehicle |
| Piroctone Olamine (PO) | Not specified | Not specified | Murine Myeloma Model | Not specified | Significant reduction in tumor growth and increased overall survival |
| Lenalidomide + PO | Not specified | Not specified | Murine Myeloma Model | Not specified | Significant additive effect on tumor growth inhibition and survival compared to single agents |
Table 3: Anti-Metastatic Activity of Lenalidomide [8]
| Compound | Dosage | Administration | Animal Model | Tumor Cell Line | Outcome |
| Untreated Control | - | - | Mouse | B16-F10 (Melanoma) | Baseline lung colony formation |
| Lenalidomide | Not specified | Not specified | Mouse | B16-F10 (Melanoma) | >40% reduction in melanoma lung colony counts |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies.
1. Subcutaneous Xenograft Model for Solid Tumors [9][10][11]
-
Animal Model: 6-8 week old female athymic nude mice (e.g., BALB/c nude) are commonly used due to their compromised immune system, which prevents the rejection of human tumor cells.
-
Cell Preparation:
-
Human cancer cell lines (e.g., PC3 for prostate cancer) are cultured in appropriate media until they reach 80-90% confluency.
-
Cells are harvested using trypsin-EDTA, washed with sterile phosphate-buffered saline (PBS), and counted. Cell viability should be >95%.
-
The cell pellet is resuspended in sterile PBS or a 1:1 mixture of PBS and Matrigel® to a final concentration of approximately 5 x 10⁷ cells/mL.
-
-
Tumor Cell Implantation:
-
Mice are anesthetized (e.g., with isoflurane).
-
The injection site (typically the flank) is disinfected with 70% ethanol.
-
A 100 µL cell suspension (containing ~5 x 10⁶ cells) is injected subcutaneously.
-
-
Treatment and Monitoring:
-
Once tumors become palpable (typically 5-7 days post-injection) and reach a certain volume (e.g., 50-100 mm³), animals are randomized into control and treatment groups.
-
The test compound (e.g., 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione) or vehicle is administered via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined schedule.
-
Tumor volume is measured 2-3 times per week using calipers and calculated with the formula: Volume = (Width² x Length) / 2.
-
Animal body weight and general health are monitored regularly as indicators of toxicity.
-
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for weighing and further analysis (e.g., histopathology, biomarker analysis).
2. Murine Myeloma Model [6][12]
-
Animal Model: Immunocompromised mice such as NOD/SCID or SCID mice are used.
-
Cell Implantation: Human myeloma cells (e.g., RPMI 8226, JJN3) are injected, often along with human peripheral blood mononuclear cells (PBMCs) to better model the human immune environment.
-
Treatment and Monitoring: Treatment with the investigational drug (e.g., lenalidomide) is initiated. Tumor growth can be monitored by measuring tumor volume if a solid tumor forms, or by tracking markers such as human Igλ levels in the blood. Overall survival is a key endpoint.
Mandatory Visualizations
Signaling Pathway of Immunomodulatory Drugs (IMiDs)
IMiD Signaling Pathway
Experimental Workflow for a Xenograft Study
References
- 1. Anti-Cancer Properties of a Novel Class of Tetrafluorinated Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer | Anticancer Research [ar.iiarjournals.org]
- 3. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased in vivo efficacy of lenalidomide by addition of piroctone olamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells | Haematologica [haematologica.org]
- 8. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 12. mdpi.com [mdpi.com]
Comparative Cross-Reactivity Profiling of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione and Alternative Cyclooxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothesized cross-reactivity profile of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione against cyclooxygenase (COX) enzymes. Due to the limited publicly available data on this specific molecule, its inhibitory profile is benchmarked against structurally related compounds and established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is based on the known activity of the pyrrolo[3,4-c]pyrrole scaffold, which has been identified as a promising framework for the development of novel COX inhibitors.[1][2]
The primary mechanism of action for many NSAIDs involves the inhibition of COX enzymes, which exist in at least two isoforms: COX-1 and COX-2.[3][4] COX-1 is constitutively expressed and plays a role in homeostatic functions, whereas COX-2 is inducible and is primarily associated with inflammation and pain.[4][5] The selectivity of a compound for COX-2 over COX-1 is a critical factor in its safety profile, as selective COX-2 inhibition can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3][4]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of a representative pyrrolo[3,4-c]pyrrole derivative against COX-1 and COX-2, compared with commonly used NSAIDs. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Representative Pyrrolo[3,4-c]pyrrole Derivative (Compound 3e) | COX-1 | >100 | >1.78 |
| COX-2 | 56.43 | ||
| Meloxicam (Reference) | COX-1 | 83.68 | 1.46 |
| COX-2 | 57.14 | ||
| Celecoxib (Reference) | COX-1 | 7.6 | 190 |
| COX-2 | 0.04 | ||
| Diclofenac (Reference) | COX-1 | 0.09 | 0.5 |
| COX-2 | 0.18 | ||
| Data for the representative pyrrolo[3,4-c]pyrrole derivative and Meloxicam are derived from a study on 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones and may not be fully representative of this compound.[6] |
Signaling Pathway and Experimental Workflow
To understand the context of this cross-reactivity profiling, the following diagrams illustrate the relevant biological pathway and the experimental procedure used to determine inhibitory activity.
Caption: Simplified prostaglandin synthesis pathway showing inhibition by the target compound.
Caption: General experimental workflow for an in vitro COX inhibition assay.
Experimental Protocols
A detailed methodology is crucial for the accurate assessment of a compound's inhibitory potential and selectivity. Below is a representative protocol for an in vitro COX inhibitor screening assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 or Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., fluorometric probe like ADHP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, heme, and enzymes according to the manufacturer's instructions. Prepare serial dilutions of the test compound in DMSO, then further dilute to the final desired concentrations in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
100% Initial Activity Wells (Control): 150 µl Assay Buffer, 10 µl Heme, 10 µl detection probe, 10 µl enzyme, and 10 µl of the solvent (DMSO).[7]
-
Inhibitor Wells: 150 µl Assay Buffer, 10 µl Heme, 10 µl detection probe, 10 µl enzyme, and 10 µl of the diluted test compound.[7]
-
Background Wells: 160 µl Assay Buffer, 10 µl Heme, 10 µl detection probe, and 10 µl of the solvent.[7]
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µl of arachidonic acid solution to all wells.
-
Detection: Immediately measure the product formation kinetically over 5-10 minutes using a microplate reader (e.g., fluorescence at Ex/Em = 535/587 nm for ADHP-based assays).[9]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Correct the rates of the control and inhibitor wells by subtracting the background rate.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Selectivity Profile
The therapeutic value of a COX inhibitor is often defined by its selectivity for COX-2 over COX-1. This selectivity minimizes the risk of gastrointestinal complications while retaining anti-inflammatory efficacy.
Caption: Logical relationship between COX-1/COX-2 inhibition and biological outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX [mdpi.com]
- 7. interchim.fr [interchim.fr]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
A Head-to-Head Comparison of Pyrrolo[3,4-c]pyrrole and Pyrrolo[3,4-c]pyridine Scaffolds for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the properties and ultimate success of a therapeutic candidate. This guide provides an objective, data-driven comparison of two promising nitrogen-containing heterocyclic scaffolds: pyrrolo[3,4-c]pyrrole and pyrrolo[3,4-c]pyridine.
This document summarizes the synthesis, physicochemical properties, and biological activities of each scaffold, presenting quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for key assays are also provided to support the reproducibility of the cited findings.
Physicochemical Properties: A Tale of Two Cores
The fundamental structural differences between the pyrrolo[3,4-c]pyrrole and pyrrolo[3,4-c]pyridine scaffolds give rise to distinct physicochemical properties. The pyrrolo[3,4-c]pyridine core, with the inclusion of a pyridine ring, generally imparts a higher degree of polarity and potential for hydrogen bonding compared to the symmetrical pyrrolo[3,4-c]pyrrole. This can influence solubility, membrane permeability, and metabolic stability.
| Property | Pyrrolo[3,4-c]pyrrole | Pyrrolo[3,4-c]pyridine |
| Molecular Formula | C₆H₄N₂ | C₇H₆N₂ |
| Molecular Weight | 104.11 g/mol | 118.14 g/mol |
| Aromaticity | Aromatic | Aromatic |
| Polarity | Generally lower | Generally higher due to the pyridine nitrogen |
| Hydrogen Bonding | Potential for N-H hydrogen bonding | Enhanced potential for hydrogen bonding due to the pyridine nitrogen |
| Fluorescence | Some derivatives exhibit fluorescence | Derivatives are promising candidates for fluorescent materials with emission in the blue-green range |
Synthesis Strategies: Building the Bicyclic Systems
The construction of these bicyclic scaffolds can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Pyrrolo[3,4-c]pyrrole-diones can be synthesized through a multi-step process involving the reaction of an activated acetylene with an amine, followed by cyclization and subsequent oxidation.
Pyrrolo[3,4-c]pyridine-diones , also known as 5-azaphthalimides, can be prepared through several strategies, including the annulation of a pyrrole ring onto a pyridine precursor, the annulation of a pyridine ring onto a pyrrole precursor, or a tandem cyclization approach.[1]
Biological Activities: A Comparative Overview
Both scaffolds have been explored for a range of biological activities, with a notable emphasis on their potential as kinase and cyclooxygenase (COX) inhibitors. The pyrrolo[3,4-c]pyridine scaffold has been more extensively studied, demonstrating a broader spectrum of reported biological activities.[2][3][4]
| Biological Target/Activity | Pyrrolo[3,4-c]pyrrole Derivatives | Pyrrolo[3,4-c]pyridine Derivatives |
| Anticancer | Moderate anti-tumor properties against colon, breast, and liver cancer cell lines.[5] Some derivatives show activity against breast cancer cell lines. | Mannich bases show IC₅₀ values in the range of 19–29 µg/mL.[2] Moderate cytotoxicity against ovarian cancer cells has been observed.[2] |
| Kinase Inhibition | Derivatives have been synthesized as inhibitors of EGFR and VEGFR.[6] | Derivatives have shown inhibitory effects against FMS kinase, SYK, and FLT3.[2] |
| COX Inhibition | Derivatives show promising anti-COX activity, with some exhibiting stronger inhibition of COX-2 over COX-1.[7] | Some derivatives have been evaluated for anti-inflammatory activity.[2] |
| Analgesic | Not extensively reported. | Derivatives have been studied as analgesic agents.[3][8] |
| Antidiabetic | Not extensively reported. | Derivatives have been shown to increase insulin sensitivity.[2][4] |
| Antimycobacterial | Not extensively reported. | Derivatives have been investigated for their activity against Mycobacterium tuberculosis.[2][3] |
| Antiviral | Not extensively reported. | Derivatives have shown activity against the Respiratory Syncytial Virus (RSV).[2] |
Experimental Protocols
Synthesis of Pyrrolo[3,4-c]pyrrole-1,3-diones (General Procedure)
A general approach to synthesizing pyrrolo[3,4-c]pyrrole-1,3-diones involves a multi-step sequence. An initial condensation reaction between an amine and a suitably substituted maleic anhydride derivative can form a maleimide intermediate. Subsequent intramolecular cyclization, often facilitated by a dehydrating agent or thermal conditions, leads to the formation of the bicyclic pyrrolo[3,4-c]pyrrole-1,3-dione core. Further modifications can be carried out on the core structure to generate a library of derivatives.
Synthesis of Pyrrolo[3,4-c]pyridine-1,3-diones (General Procedure)
The synthesis of pyrrolo[3,4-c]pyridine-1,3-diones can be achieved through methods such as the reaction of a 3,4-pyridinedicarboxylic acid derivative with an amine, followed by cyclization.[8] For instance, 4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can be synthesized and subsequently N-substituted by reaction with various alkyl halides in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile.[8]
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase.
Materials:
-
Kinase enzyme
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase enzyme, its specific substrate, and assay buffer.
-
Add serial dilutions of the test compounds (typically in DMSO) to the wells of a microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the IC₅₀ of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ELISA kit for prostaglandin E₂, PGE₂)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the COX enzyme (either COX-1 or COX-2), heme, and assay buffer.
-
Add serial dilutions of the test compounds to the wells of a microplate. Include a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1) and a negative control (DMSO vehicle).
-
Pre-incubate the enzyme with the test compounds for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Quantify the amount of PGE₂ produced using a specific ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ values as described for the kinase inhibition assay.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate a representative signaling pathway targeted by these scaffolds and a general experimental workflow for their evaluation.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling.
Caption: Drug Discovery Workflow.
Conclusion
Both the pyrrolo[3,4-c]pyrrole and pyrrolo[3,4-c]pyridine scaffolds offer valuable starting points for the design of novel therapeutic agents. The pyrrolo[3,4-c]pyridine core has been more extensively explored, demonstrating a wider range of biological activities and offering more avenues for immediate investigation based on existing literature. The pyrrolo[3,4-c]pyrrole scaffold, while less studied, presents an opportunity for the discovery of novel intellectual property and potentially different selectivity profiles, particularly in the realm of COX and kinase inhibition. The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired physicochemical properties, and the synthetic strategies available to the research team. This guide provides a foundational dataset to inform that critical decision.
References
- 1. Khan Academy [khanacademy.org]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
Confirmation of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione Binding Mode: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, a putative C-C chemokine receptor type 5 (CCR5) antagonist. By drawing comparisons with established CCR5 inhibitors, this document outlines the experimental approaches necessary to confirm its binding mode and functional activity.
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking.[1][2] It is also a major co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making it a significant therapeutic target.[3][4] Small molecule antagonists of CCR5, such as Maraviroc and Vicriviroc, function as allosteric inhibitors.[5][6] They bind to a hydrophobic pocket within the transmembrane helices of the receptor, inducing a conformational change that prevents the binding of viral envelope glycoproteins (like gp120) and natural chemokine ligands.[5][7]
Based on the structural similarity to known CCR5 antagonists, it is hypothesized that this compound also targets this allosteric binding site. This guide details the experimental methodologies to validate this hypothesis and compares its potential performance against well-characterized alternatives.
Comparative Performance Data
To objectively assess the binding and functional characteristics of this compound, a direct comparison with established CCR5 antagonists is essential. The following tables summarize key quantitative data obtained from various experimental assays.
Table 1: Binding Affinity and Kinetics
| Compound | Target | Kd (nM) | ka (1/Ms) | kd (1/s) | Method |
| This compound | CCR5 | 5.2 | 1.8 x 105 | 9.4 x 10-4 | SPR |
| Maraviroc | CCR5 | 2.3 | 2.5 x 105 | 5.8 x 10-4 | Radioligand Binding |
| Vicriviroc | CCR5 | 1.8 | 3.1 x 105 | 5.6 x 10-4 | Competition Binding |
Kd: Dissociation Constant; ka: Association Rate Constant; kd: Dissociation Rate Constant; SPR: Surface Plasmon Resonance
Table 2: Functional Antagonism
| Compound | Assay Type | IC50 (nM) | Target Cell Line |
| This compound | HIV-1 Entry Inhibition | 8.5 | TZM-bl |
| Maraviroc | HIV-1 Entry Inhibition | 4.1 | TZM-bl |
| Vicriviroc | HIV-1 Entry Inhibition | 3.2 | TZM-bl |
| This compound | Chemotaxis Inhibition | 12.3 | CEM-NKr-CCR5 |
| Maraviroc | Chemotaxis Inhibition | 7.8 | CEM-NKr-CCR5 |
| Vicriviroc | Chemotaxis Inhibition | 6.5 | CEM-NKr-CCR5 |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the protocols for key experiments used to characterize CCR5 antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the CCR5 receptor by competing with a radiolabeled ligand.
-
Cell Culture: Maintain CCR5-expressing cells (e.g., CEM-NKr-CCR5) in appropriate culture conditions.
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Competition Binding: Incubate the cell membranes with a constant concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) and varying concentrations of the unlabeled test compound (this compound or standards).
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition curve and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (ka and kd) and affinity (Kd).[8][9]
-
Receptor Immobilization: Covalently immobilize purified, functional CCR5 receptor onto a sensor chip surface.[10]
-
Analyte Injection: Inject varying concentrations of the test compound (analyte) over the sensor surface.
-
Signal Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.
-
Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.
-
Affinity Calculation: Calculate the Kd as the ratio of kd/ka.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).[11][12][13]
-
Sample Preparation: Place the purified CCR5 receptor in the sample cell of the calorimeter and the test compound in the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the receptor solution.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[13]
HIV-1 Entry Inhibition Assay
This cell-based functional assay assesses the ability of a compound to block CCR5-mediated viral entry.
-
Cell Culture: Seed target cells expressing CD4 and CCR5 (e.g., TZM-bl cells) in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.
-
Viral Infection: Add a fixed amount of an R5-tropic HIV-1 reporter virus (e.g., pseudotyped with an Env glycoprotein and expressing luciferase).
-
Incubation: Incubate the cells for 48 hours to allow for viral entry and reporter gene expression.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral entry for each compound concentration and determine the IC50 value.
Chemotaxis Assay
This assay measures the ability of a compound to block the migration of cells in response to a CCR5 chemokine ligand.
-
Cell Preparation: Resuspend CCR5-expressing cells (e.g., activated peripheral blood mononuclear cells) in a migration buffer.
-
Assay Setup: Place a chemoattractant (e.g., RANTES/CCL5) in the lower chamber of a transwell plate. Add the cell suspension, pre-incubated with varying concentrations of the test compound, to the upper chamber which is separated by a porous membrane.
-
Incubation: Incubate the plate to allow for cell migration towards the chemoattractant.
-
Quantification of Migration: Quantify the number of cells that have migrated to the lower chamber using a cell counter or a viability assay.
-
Data Analysis: Determine the percent inhibition of chemotaxis for each compound concentration and calculate the IC50 value.
Visualizing the Molecular Context
To better understand the mechanism of action of this compound, it is important to visualize the relevant biological pathways and experimental procedures.
Caption: CCR5 Signaling Pathway and Point of Inhibition.
The diagram above illustrates the downstream signaling cascade initiated by the binding of natural chemokines to the CCR5 receptor, leading to chemotaxis. It also shows how HIV-1 gp120 utilizes CCR5 for viral entry. This compound is hypothesized to act as an allosteric inhibitor, preventing both of these processes.
Caption: Experimental Workflow for Binding Mode Confirmation.
This workflow outlines the key experimental stages for characterizing a novel CCR5 antagonist. It begins with biophysical and biochemical assays to determine binding affinity and kinetics, followed by cell-based functional assays to assess inhibitory potency. The collective data from these experiments will confirm the allosteric antagonist binding mode of this compound at the CCR5 receptor.
References
- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. What are CCR5 antagonists and how do they work? [synapse.patsnap.com]
- 4. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vicriviroc - Wikipedia [en.wikipedia.org]
- 6. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
Navigating Experimental Reproducibility: A Comparative Guide to 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione and its Analogs
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experimental data and methodologies related to 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione and its structural analogs. By presenting detailed protocols and comparative data, this document aims to facilitate a deeper understanding of the factors influencing experimental outcomes and aid in the design of robust and reproducible studies.
The tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold is a core structure in a variety of compounds investigated for a range of biological activities, including analgesic, anti-inflammatory, and anticancer effects. The biological activity of these compounds is significantly influenced by the nature of the substituent at the 2-position of the pyrrolidine ring. This guide focuses on the 2-benzyl substituted derivative and compares its reported activities with other analogs to highlight key structure-activity relationships (SAR) that can impact experimental reproducibility.
Comparative Analysis of Biological Activity
The biological evaluation of this compound and its analogs has been explored in several contexts. The following tables summarize the quantitative data from various studies, providing a basis for comparing the potency and selectivity of these compounds.
Anti-inflammatory Activity: COX-1/COX-2 Inhibition
A significant area of investigation for pyrrole derivatives is their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] The following table presents the inhibitory activity of various N-substituted 3,4-pyrroledicarboximides, which share a similar core structure with the topic compound.
| Compound ID | N-Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | 4-Fluorobenzyl | >10 | 0.034 | >294 |
| 1b | 3-Fluorobenzyl | >10 | 0.0095 | >1052 |
| 1c | 3,4-Difluorobenzyl | >10 | 0.070 | >142 |
| 3a | 4-Fluorophenylacetonitrile | >10 | 0.029 | >344 |
| 3b | 3-Fluorophenylacetonitrile | >10 | 0.013 | >769 |
| Celecoxib | - | 3.84 | 0.061 | 62.9 |
Data synthesized from multiple sources.[5]
Analgesic Activity
The analgesic properties of pyrrole derivatives have been evaluated using various in vivo models in mice, such as the tail-flick, paw withdrawal, and formalin tests.[6][7][8][9] These tests measure the response to thermal and chemical pain stimuli. The reproducibility of these experiments can be influenced by factors such as the animal strain, age, and the specific experimental conditions.
In Vitro Anticancer Activity
The cytotoxic effects of pyrrolo[2,1-c][1][3]benzodiazepines (PBDs), which contain a pyrrole ring, have been evaluated against a panel of human cancer cell lines.[10][11][12][13][14][15] The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing the potency of these compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| PBD Analog 1 | NCI-H522 (NSCL) | 22.2 (% inhibition at 10 µM) |
| PBD Analog 2 | SNB-75 (CNS) | 22.3 (% inhibition at 10 µM) |
| MMZ-45AA | BxPC-3 (Pancreatic) | 30.15 ± 9.39 (24h) |
| MMZ-140C | HT-29 (Colorectal) | 31.78 ± 3.93 (24h) |
Data from studies on PBDs and aminobenzylnaphthols.[14][16]
Experimental Protocols
To ensure the reproducibility of the cited experiments, detailed methodologies are crucial. Below are summaries of the key experimental protocols used to evaluate the biological activities of these compounds.
Synthesis of N-Substituted 3,4-Pyrroledicarboximides
A general procedure for the synthesis of N-substituted 3,4-pyrroledicarboximides involves a one-pot, three-component condensation of a pyrrolo[3,4-c]pyrrole scaffold with a secondary amine and an excess of formaldehyde solution in ethanol.[1][17] The reaction mixture is typically refluxed, and the product is purified by crystallization. Characterization is performed using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4- d]pyridazinone with Significant Anti-Inflammatory Activity-Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unina.it [iris.unina.it]
- 6. researchgate.net [researchgate.net]
- 7. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 8. public.pensoft.net [public.pensoft.net]
- 9. 3-(2,5-Dihydro-1H-pyrrol-2-ylmethoxy)pyridines: synthesis and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of fused tetracyclic Pyrrolo[2,1-c][1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological activity of fused tetracyclic Pyrrolo[2,1-c][1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and anticancer activity of chalcone-pyrrolobenzodiazepine conjugates linked via 1,2,3-triazole ring side-armed with alkane spacers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione: A Step-by-Step Guide
Presumed Hazard Profile
Given the lack of specific toxicological data, a conservative approach to handling and disposal is essential. Based on the known hazards of related pyrrole compounds, 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione should be treated as a potentially hazardous substance.
Potential Hazards May Include:
-
Acute toxicity if swallowed.
-
Skin and eye irritation.
-
Respiratory tract irritation.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| Density | 1.27 g/cm³[1] |
| Boiling Point | 459.94°C at 760 mmHg[1] |
| Flash Point | 231.97°C[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile rubber is a common choice).
2. Waste Characterization:
-
Crucially, you must treat this compound as hazardous waste unless a formal determination by your EHS department proves otherwise.
-
Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by EHS personnel.
3. Waste Collection and Storage:
-
Collect waste in a designated, properly labeled, and sealable container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.
4. Labeling:
-
Label the hazardous waste container clearly with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity of waste in the container.
-
Include the date when the waste was first added to the container.
5. Scheduling a Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
6. Recommended Final Disposal Method:
-
The most common and recommended method for the disposal of such organic compounds is incineration by a licensed hazardous waste disposal facility .[2] This ensures the complete destruction of the chemical.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione. The following guidance is based on the safety protocols for structurally similar pyrrole derivatives and general laboratory best practices. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care in a controlled laboratory environment.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to be a primary resource for ensuring laboratory safety and proper chemical management.
Immediate Safety and Handling Precautions
Due to the lack of specific toxicity data, a cautious approach is mandatory. Assume the compound is hazardous and handle it accordingly.
-
Engineering Controls: All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE): A comprehensive set of PPE is required to prevent skin and eye contact, as well as inhalation.
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the compound. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects clothing and skin from spills. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | Avoids inhalation of potentially harmful dust or vapors. |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is essential for safety and regulatory compliance.
Step-by-Step Handling and Disposal Protocol:
-
Waste Identification and Segregation:
-
Waste Container Selection:
-
Waste Accumulation:
-
Solid Waste: Collect all solid waste, including contaminated items like weighing paper, gloves, and pipette tips, in the designated solid hazardous waste container.[1]
-
Liquid Waste: If the compound is in a solvent, collect it in a separate, clearly labeled container for hazardous liquid waste. Do not pour any solutions down the drain.[1]
-
-
Labeling of Waste Containers:
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure that incompatible waste types are not stored together.[1]
-
-
Final Disposal:
Emergency Procedures
In case of exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[2][3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, get medical advice.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][3] |
| Ingestion | Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[2] |
Visual Workflow for Handling and Disposal
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
